Gramicidin Analogue
Description
Historical Context of Gramicidin (B1672133) as a Research Progenitor
The story of gramicidin begins in 1939 with the pioneering work of French-born American microbiologist René J. Dubos. rucares.orgbritannica.com While searching for soil microbes capable of breaking down disease-causing bacteria, Dubos isolated a substance from the bacterium Bacillus brevis that inhibited the growth of gram-positive bacteria. rucares.orgnih.gov This substance, a mixture later separated into gramicidin and tyrocidine, marked a pivotal moment in medicine. nih.gov Gramicidin became the first antibiotic to be clinically tested and was used topically during World War II. rucares.orgnih.gov
Dubos's discovery helped launch the modern antibiotic era, reviving stalled interest in penicillin and demonstrating the potential of a systematic search for antimicrobial agents. rucares.orgnih.gov A few years later, in 1942, Soviet scientists G.F. Gause and M.G. Brazhnikova discovered another member of this family, Gramicidin S. researchgate.netantibiotics-chemotherapy.ru This cyclic peptide also saw use in military hospitals for treating infected wounds. researchgate.netantibiotics-chemotherapy.ru
The native gramicidins, while effective, were found to be too toxic for systemic use in humans. britannica.com However, their unique structures and mechanisms of action made them fascinating subjects for academic inquiry. The gramicidins are broadly classified into two groups:
Linear Gramicidins (A, B, and C): These are linear peptides of 15 amino acids with alternating L- and D-amino acid configurations. wikipedia.org They function by forming ion channels across lipid bilayers, disrupting the essential ion gradients of a cell. drugtargetreview.comtaylorandfrancis.com
Gramicidin S: This is a cyclic decapeptide, meaning it consists of ten amino acids arranged in a ring structure. wikipedia.orgnih.gov It adopts a distinct β-sheet structure and is also known to disrupt cell membranes. nih.govresearchgate.net
The well-defined structures and clear, potent biological activities of these peptides established them as ideal models, or progenitors, for fundamental biophysical and biochemical research.
Rationale for Analogue Development in Fundamental Research
The primary impetus for developing gramicidin analogues is to overcome the limitations of the natural compounds, chiefly their high toxicity to mammalian cells (hemolytic activity). nih.govacs.orgacs.org While this toxicity precludes systemic therapeutic use, it presents a compelling scientific challenge: can the molecule be engineered to be selective, targeting bacterial cells while sparing host cells? This question drives the development of analogues in fundamental research.
The key rationales include:
Deciphering Structure-Activity Relationships (SAR): SAR studies are the cornerstone of analogue research. nih.gov By synthesizing a series of analogues with precise, systematic modifications and then measuring their biological activities, researchers can determine which structural features are essential for antimicrobial potency and which are responsible for toxicity. nih.govupf.edu This provides fundamental insights into how peptide structure dictates function.
Improving the Therapeutic Index: A central goal is to design analogues with a high therapeutic index—a measure that compares a compound's effective concentration against a pathogen to its toxic concentration against host cells. nih.govresearchgate.net Research focuses on modifications that reduce hemolytic activity while maintaining or even enhancing antibacterial potency. nih.govmdpi.com
Investigating the Mechanism of Action: Analogues are invaluable tools for studying how these peptides interact with and disrupt cell membranes. By altering properties like charge, hydrophobicity, and the ability to form specific secondary structures, scientists can test hypotheses about the molecular mechanism of membrane permeabilization and cell death. nih.govupf.edunih.gov
Exploring Novel Biological Activities: While known for their antimicrobial properties, modifying the gramicidin scaffold can lead to the discovery of entirely new functions. For example, research has explored the potential of gramicidin A analogues as antitumor agents. taylorandfrancis.com
Ultimately, the development of gramicidin analogues serves a dual purpose: it advances our fundamental understanding of peptide-membrane interactions and simultaneously explores pathways to creating safer, more effective molecules.
Classification and Diversity of Gramicidin Analogue Architectures
The architectural diversity of gramicidin analogues is vast, reflecting the many ways the parent structures can be modified. These analogues can be classified based on the parent molecule and the nature of the chemical modification.
| Classification Category | Description | Examples | Research Focus |
| Parent Scaffold | Analogues are derived from either the linear gramicidins (like Gramicidin A) or the cyclic Gramicidin S. | Gramicidin A analogues with altered amino acids. drugtargetreview.com Gramicidin S analogues with modified β-turns. upf.edu | Investigating ion channel formation (Gramicidin A) vs. membrane disruption by amphipathic structures (Gramicidin S). |
| Amino Acid Substitution | Specific amino acid residues are replaced with other natural or synthetic amino acids. This is the most common modification strategy. | Replacing D-Phenylalanine in the β-turn of Gramicidin S with D-Tic. upf.edu Substituting residues in the β-strand region. nih.govacs.org Creating over 4,000 variations of Gramicidin A by altering six of its 15 amino acids. drugtargetreview.com | To modulate hydrophobicity, charge distribution, amphipathicity, and conformational stability. nih.govupf.eduresearchgate.net |
| Backbone Modification | The amide bonds of the peptide backbone are chemically altered. | Introduction of N-amino groups (backbone amination) at specific residues. nsf.gov Replacement of amide bonds with isosteres. nsf.gov | To introduce novel chemical properties, alter hydrogen bonding patterns, and increase stability against proteases. |
| Ring Size Modification | The number of amino acid residues in the cyclic Gramicidin S scaffold is changed. | Synthesis of Gramicidin S analogues with ring sizes ranging from 4 to 14 residues. researchgate.net | To study how ring strain and the ability to form a stable β-sheet conformation affect biological activity. researchgate.net |
| Hybrid Architectures | Non-peptidic structural elements are incorporated into the peptide sequence. | Replacing the native β-turn region of Gramicidin S with synthetic β,γ-diamino acids (β,γ-DiAAs) to act as mimics. nih.gov | To create novel scaffolds with enhanced stability or unique conformational properties while retaining the essential features of the parent molecule. nih.gov |
These varied architectural approaches have generated thousands of unique compounds, each contributing to a deeper understanding of the molecular principles governing peptide bioactivity. drugtargetreview.com
Overview of Major Academic Research Paradigms for Gramicidin Analogues
The academic study of gramicidin analogues is predominantly guided by a positivist research paradigm, which assumes that reality can be objectively observed, measured, and understood through empirical testing. jumedicine.commcgill.ca This framework shapes the methodologies used to generate knowledge in the field.
Hypothetico-Deductive Approach: This is the classical scientific method and the primary paradigm for analogue research. jumedicine.com Scientists formulate a hypothesis (e.g., "Increasing the positive charge on the hydrophilic face of Gramicidin S will increase its selectivity for negatively charged bacterial membranes"). They then design and synthesize specific analogues to test this hypothesis and conduct quantitative experiments (e.g., measuring antimicrobial and hemolytic activity) to gather empirical data. ubuntunet.net The data either supports or refutes the hypothesis, leading to a refined understanding. nsf.govnih.gov
Structure-Activity Relationship (SAR) as a Core Methodology: Within the broader positivist paradigm, SAR is a central research strategy. nih.govacs.org This involves the systematic synthesis of numerous analogues where one structural element is varied at a time. upf.edu The goal is to build a comprehensive map linking specific structural modifications to changes in biological function, allowing researchers to establish general principles for designing more efficient analogues. nih.govacs.org
Combinatorial Chemistry and High-Throughput Screening: Representing a significant evolution in the field, this approach accelerates the SAR process. Instead of synthesizing compounds one-by-one, large "libraries" containing thousands of different analogues are created simultaneously, for example, using the one-bead-one-compound (OBOC) technique. drugtargetreview.comnih.gov These libraries are then rapidly screened for desired biological activities. nih.gov This paradigm allows for a much broader and faster exploration of the chemical possibilities, increasing the chances of discovering analogues with unique and desirable properties. drugtargetreview.com
Biophysical and Mechanistic Investigation: This research paradigm focuses on the "how" and "why" behind the observed biological effects. It employs a range of sophisticated analytical techniques to study the analogues at a molecular level. Methods include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure of analogues in solution, Circular Dichroism (CD) to assess their secondary structure (e.g., β-sheet content), and experiments with artificial lipid membranes (liposomes) to directly observe how analogues interact with and permeate bilayers. nih.govnih.govupf.eduresearchgate.net This paradigm provides the fundamental biophysical data needed to explain the results obtained from SAR and high-throughput screening studies.
Together, these research paradigms create a powerful, multi-faceted approach to the study of gramicidin analogues, driving the field from initial discovery and empirical testing toward a deep, mechanistic understanding of their function.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VXLPFFPLXV |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Design of Gramicidin Analogues
Solid-Phase Peptide Synthesis (SPPS) Approaches for Linear Precursors
Solid-phase peptide synthesis (SPPS) has become the cornerstone for the assembly of linear peptide precursors of gramicidin (B1672133) analogues. nih.govresearchgate.net This technique, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, offers significant advantages in terms of purification and automation. researchgate.netgoogle.com
Fmoc- and Boc-Based Strategies
Two primary orthogonal protection strategies dominate the SPPS of gramicidin analogues: the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) methods. researchgate.netupf.edu The choice between these strategies often depends on the specific sequence, the nature of the amino acid side chains, and the desired cleavage conditions.
The Fmoc-based strategy is widely used due to its mild cleavage conditions (typically piperidine (B6355638) in DMF) for the removal of the N-terminal protecting group. nih.govuniversiteitleiden.nl This allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA). universiteitleiden.nluniversiteitleiden.nl An Fmoc-based SPPS protocol has been successfully employed for the gram-scale synthesis of the linear decapeptide precursor of gramicidin S. nih.gov
The Boc-based strategy , on the other hand, utilizes a strong acid (e.g., TFA) for the removal of the N-terminal Boc group, while the side-chain protecting groups and the linkage to the resin are typically cleaved with a stronger acid, such as hydrofluoric acid (HF). google.comupf.edu This method has also been effectively used in the manual solid-phase synthesis of gramicidin S analogues. upf.edu
| Strategy | N-terminal Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage |
| Fmoc | Fluorenylmethyloxycarbonyl | Piperidine | Acid-labile (e.g., tBu, Boc, Trt) | Strong acid (e.g., TFA) |
| Boc | tert-Butyloxycarbonyl | Strong acid (e.g., TFA) | Stronger acid-labile (e.g., Bzl) | Strong acid (e.g., HF) |
Fragment Condensation Techniques
For the synthesis of longer or more complex gramicidin analogues, a fragment condensation approach can be advantageous. researchgate.net This method involves the synthesis of smaller peptide fragments on solid phase, which are then coupled together either in solution or on the resin. researchgate.netmdpi.com This strategy can help to overcome challenges associated with aggregation and difficult coupling steps that can occur during the stepwise synthesis of long peptide chains. mdpi.com For instance, gramicidin S has been synthesized by condensing dipeptide and tripeptide fragments. researchgate.net While this approach can lead to high-purity intermediate peptides, concerns about epimerization at the C-terminal of the activated fragment must be addressed. researchgate.netmdpi.com Studies have shown that using N-amino dipeptide building blocks can minimize racemization during condensation due to the electron-withdrawing nature of the N-NHBoc group, which disfavors the formation of the racemization-prone oxazolone (B7731731) intermediate. nsf.gov
Cyclization Strategies for Macrocyclic Gramicidin Analogues
The defining structural feature of many gramicidin analogues is their macrocyclic nature, which contributes to their conformational rigidity and biological activity. uni-kiel.denih.gov The final and often most critical step in their synthesis is the macrocyclization of the linear precursor.
Solution-Phase Cyclization Methodologies
Solution-phase cyclization is a traditional and widely used method for preparing macrocyclic gramicidin analogues. researchgate.netuniversiteitleiden.nl In this approach, the linear peptide is first cleaved from the solid support and then cyclized in a dilute solution to favor intramolecular reaction over intermolecular polymerization. universiteitleiden.nl Various coupling reagents, such as PyBOP/HOBt/DIPEA, can be employed to facilitate the formation of the amide bond. universiteitleiden.nl While effective, this method can sometimes lead to the formation of cyclic dimers and oligomers, necessitating careful control of reaction conditions and purification steps. universiteitleiden.nlresearchgate.net A practical, high-yielding synthesis of gramicidin S has been reported using a solution-phase cyclization of the linear decapeptide precursor. nih.gov
On-Resin Cyclization Techniques
To overcome the limitations of solution-phase cyclization, on-resin cyclization techniques have been developed. universiteitleiden.nlresearchgate.net In this strategy, the cyclization is performed while the peptide is still attached to the solid support, taking advantage of the "pseudo-dilution" effect of the resin, which favors intramolecular reactions. universiteitleiden.nl This approach typically involves anchoring the peptide to the resin via a side chain, followed by elongation of the linear chain, deprotection of the N- and C-termini, and subsequent on-resin cyclization. universiteitleiden.nluniversiteitleiden.nl A simple and efficient on-resin macrolactamization method has been described for the synthesis of gramicidin S and its analogues, affording cyclic products in high yield and purity. researchgate.netacs.orgnih.gov This method can even be performed without side-chain protection of the ornithine residues, as the pre-organized conformation of the linear precursor favors head-to-tail cyclization. researchgate.netacs.org Chemo-enzymatic approaches have also been developed where gramicidin thioesterase (GrsB TE) is used to cyclize immobilized linear precursors. nih.gov
Incorporation of Non-Canonical Amino Acids and Peptidomimetics
To expand the chemical diversity and improve the pharmacological properties of gramicidin analogues, the incorporation of non-canonical amino acids (ncAAs) and peptidomimetics is a key strategy. mdpi.comrsc.orgfrontiersin.org These modifications can enhance proteolytic stability, modulate bioactivity, and fine-tune the conformational properties of the peptide. rsc.orgfrontiersin.org
The incorporation of ncAAs can be achieved through the use of appropriately protected building blocks during SPPS. rsc.org A wide variety of aryl alanines and other ncAAs have been successfully incorporated into gramicidin S analogues to probe structure-activity relationships. upf.edursc.org For example, replacing the D-phenylalanine residues with surrogates like D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) has been shown to decrease hemolytic activity while maintaining antibacterial potency. upf.edu Sugar amino acids have also been incorporated into the turn regions of gramicidin S. nih.govcapes.gov.br
D-Amino Acid Substitutions and Stereochemical Control
The unique alternating L- and D-amino acid sequence of gramicidin is crucial for its function. core.ac.uk The presence of D-amino acids, particularly D-phenylalanine (D-Phe) in the β-turn regions of gramicidin S, is vital for maintaining the β-sheet structure necessary for its antimicrobial activity. ucsd.edu Replacing D-Phe with L-amino acids can destabilize this conformation, leading to a loss of activity. ucsd.edu
Furthermore, the stereochemistry of other amino acids, such as the aliphatic "spacer" residues between the tryptophans in gramicidin A, has been shown to be important for channel structure and function. nih.gov The precise control of stereochemistry during synthesis is therefore paramount in designing effective and selective gramicidin analogues. core.ac.uk
Backbone Modifications: N-Amination and Other Alterations
Modifying the peptide backbone is another powerful strategy for creating gramicidin analogues with enhanced properties. One such modification is N-amination, the introduction of an amino group to the backbone amide nitrogen. nsf.govresearchgate.net This alteration can induce distinct backbone geometries while maintaining the hydrogen-bond donor capacity, which is often disrupted by other modifications like N-alkylation. researchgate.netresearchgate.net
N-amination has been shown to stabilize extended β-strand-like conformations. nih.gov In the context of gramicidin S, the effects of N-amination are highly dependent on the position of the modification. researchgate.net For example, N-amination of the ornithine (Orn) residues in the β-strand region of gramicidin S led to enhanced broad-spectrum antimicrobial activity without a corresponding increase in hemolytic activity. nsf.govresearchgate.net Specifically, a macrocycle with N-amination at both Orn residues exhibited improved amphipathicity and antimicrobial activity against ESKAPE pathogens. nsf.gov In contrast, N-amination of residues involved in interstrand hydrogen bonding can lead to the unfolding of the β-hairpin structure. researchgate.net
The synthesis of these N-aminated analogues has been facilitated by the use of N-amino dipeptide subunits on a solid support, which are resistant to racemization and allow for the efficient assembly of the modified peptides. nsf.gov Other backbone modifications, such as N-methylation, have also been explored. While N-methylation of solvent-exposed amides in gramicidin S did not abolish antimicrobial activity, methylation of hydrogen-bonded valine residues resulted in significantly decreased activity. nsf.gov
Aromatic and Charged Residue Introductions
The introduction of aromatic and charged residues is a key strategy to modulate the amphipathicity and electrostatic interactions of gramicidin analogues, which are critical for their membrane-disrupting activity.
The aromatic tryptophan residues in gramicidin A are crucial for its channel activity and proper folding within the membrane. core.ac.ukias.ac.in Replacing all four tryptophans with the more hydrophobic phenylalanine, which cannot act as a hydrogen bond donor, leads to a preference for a non-channel-forming conformation and drastically reduced activity. ias.ac.in The introduction of various aromatic D-amino acids in place of D-Phe in gramicidin S has been extensively studied to fine-tune its biological properties. ucsd.edunih.govwlu.ca These substitutions can alter the size, orientation, and flexibility of the aromatic side chains, leading to significant changes in antimicrobial potency and hemolytic activity. upf.edunih.gov
Introducing charged residues can enhance the electrostatic interactions with negatively charged bacterial membranes. The two positively charged ornithine (Orn) residues in gramicidin S are essential for its antimicrobial activity. ucsd.edu Increasing the number of positive charges has been explored to potentially enhance this activity. kagoshima-u.ac.jp For instance, introducing positively charged moieties at the proline sites of gramicidin S has been shown to have beneficial effects on antibacterial selectivity. researchgate.net Similarly, the introduction of a lysine (B10760008) residue, a positively charged amino acid, at various positions in gramicidin A has been shown to induce the formation of non-specific pores in membranes. nih.gov However, the introduction of a charged residue at the N-terminus of gramicidin A abolishes its channel-forming activity, highlighting the importance of the location of the modification. d-nb.info
Combinatorial Synthesis and High-Throughput Design Strategies
To efficiently explore the vast chemical space of possible gramicidin analogues, combinatorial synthesis and high-throughput design strategies have become indispensable tools. These approaches allow for the rapid generation and screening of large libraries of compounds, accelerating the discovery of analogues with improved therapeutic properties.
One-Bead-One-Compound Library Generation
The one-bead-one-compound (OBOC) combinatorial library method is a powerful technique for discovering novel bioactive peptides. nih.gov This method involves synthesizing a large library of compounds where each bead carries a unique peptide sequence. nih.gov The "split-mix" synthesis approach is central to this technique, where resin beads are repeatedly divided, coupled with a specific amino acid, and then remixed. nih.gov
This strategy has been successfully applied to the discovery of gramicidin A analogues. By creating and screening an OBOC library, researchers have identified analogues with altered biological activities. u-tokyo.ac.jpu-tokyo.ac.jpresearchgate.net The screening process can be multidimensional, evaluating compounds for various properties simultaneously. u-tokyo.ac.jp This high-throughput approach allows for the rapid identification of promising candidates from a vast pool of possibilities, significantly accelerating the process of structure-activity relationship studies and the optimization of natural product scaffolds. researchgate.net
Parallel Synthesis Approaches
Parallel synthesis is another key high-throughput strategy that enables the simultaneous synthesis of multiple, structurally related gramicidin analogues. This method is particularly useful for systematically exploring the effects of specific modifications.
For example, the parallel solid-phase synthesis of gramicidin S analogues has been employed to investigate the impact of replacing D-phenylalanine with different aromatic D-amino acids and substituting ornithine with glutamine. ucsd.edu This approach has also been used to create a series of backbone-aminated gramicidin S derivatives, allowing for a systematic evaluation of the effects of N-amination at different positions. nsf.govresearchgate.net The use of solid-phase peptide synthesis (SPPS) is central to these parallel approaches, often utilizing Fmoc or Boc chemistry to build the peptide chains on a solid support. nih.govresearchgate.net The ability to generate and test a series of related compounds in parallel provides a wealth of data for understanding structure-activity relationships and designing more effective and less toxic gramicidin analogues. researchgate.netgoogle.com
Chemo-Enzymatic Synthesis and Semi-Synthesis of Hybrid Analogues
Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create novel gramicidin analogues. nih.govasm.org This approach often leverages the enzymes involved in the natural biosynthesis of gramicidin.
A key enzyme in this process is the gramicidin S thioesterase (GrsB TE), which is responsible for the final cyclization step in the biosynthesis of gramicidin S. acs.orgnih.gov Researchers have demonstrated that this enzyme can correctly cyclize linear decapeptide precursors that have been chemically synthesized on a solid support. acs.orgnih.gov This chemo-enzymatic method allows for the parallel synthesis of various gramicidin analogues from an array of linear precursors, providing a powerful tool for optimizing the therapeutic index of the natural product. acs.org The thioesterase has been shown to tolerate changes in the linear peptide sequence, enabling the generation of a diverse range of cyclic peptide analogues. nih.govacs.org
Semi-synthesis offers another avenue for creating hybrid analogues. This approach involves chemically modifying a naturally produced precursor. For instance, feeding analogues of the starter unit to a microorganism engineered to lack the natural starter unit can lead to the production of novel analogues. This strategy, known as mutasynthesis, has been successfully applied to other complex natural products. By combining the efficiency of biological systems for producing complex scaffolds with the power of synthetic chemistry for diversification, chemo-enzymatic and semi-synthetic approaches hold great promise for the development of new and improved gramicidin-based antibiotics. nih.gov
Structural Characterization and Conformational Dynamics of Gramicidin Analogues
Spectroscopic Analysis of Secondary and Tertiary Structures
Spectroscopic methods are indispensable tools for probing the conformational landscapes of gramicidin (B1672133) analogues in solution and in membrane-mimicking environments. These techniques provide valuable insights into the helical and sheet-like characteristics of the peptide backbone, as well as the spatial arrangement of amino acid side chains.
Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of peptides and proteins. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can distinguish between different types of regular secondary structures, such as α-helices, β-sheets, and turns.
The solvent environment significantly influences the conformation of gramicidin analogues, and CD spectroscopy is a valuable tool for studying these effects. The CD spectra of engineered cyclic gramicidin analogues in ethanol (B145695) revealed that while one analogue, GA-S2, adopted a β-sheet conformation, others, GA-S1 and GA-L, exhibited a combination of regular and distorted α-helical structures. mdpi.com
Table 1: CD Spectral Features of Selected Gramicidin Analogues
| Gramicidin Analogue | Key CD Spectral Feature(s) | Inferred Conformation | Reference(s) |
|---|---|---|---|
| cyclo(Val–Nle–Leu–D-Phe–Pro)2 (NGS) | Similar to Gramicidin S, but with smaller [θ] values | β-turn and sheet populations are smaller than in GS | jst.go.jpnih.gov |
| Double Tryptophan Analogues | Different spectra depending on Trp position | Conformational preference dictated by Trp location | nih.gov |
| GS10 Diastereoisomeric Analogues | Structural distortion compared to GS10 | Disrupted β-sheet/β-turn structure | nih.gov |
| Gramicidin D (HD vs. DH) | Opposite signs of CD signal (230-260 nm) | Distinguishes between helical dimer and dimeric helix | aip.org |
| GA-S2 | β-sheet characteristics | β-sheet conformation | mdpi.com |
| GA-S1 and GA-L | α-helical characteristics | Regular and distorted α-helical structures | mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution at atomic resolution. For gramicidin analogues, NMR provides detailed information about backbone and side-chain conformations, internuclear distances, and dynamic processes.
NMR is also crucial for characterizing the dynamics of gramicidin analogues. The chemical shift perturbations of α-protons (αH) and the coupling constants between amide protons and α-protons (JNH–αH) can reflect environmental changes and are used to compare solution structures. jst.go.jpnih.gov In the case of an ornithine-free GS analogue, these parameters were found to be similar to those of GS, indicating a comparable solution structure. jst.go.jpnih.gov Furthermore, NMR relaxation experiments, which measure parameters like T1, T2, and the heteronuclear NOE, provide insights into the internal motions of the peptide. nih.gov Such studies on 15N-labeled gramicidin A channels in SDS micelles revealed a constrained structure without particularly flexible regions. nih.gov
The combination of NMR data with molecular dynamics simulations allows for a detailed understanding of the conformational landscape of gramicidin analogues. nih.govresearchgate.net This approach was used to solve the structures of novel gramicidin S cyclo-decapeptide analogues and to conclude that perturbing the amphipathic moment did not improve their antimicrobial selectivity. nih.govresearchgate.net
Table 2: Key NMR Findings for Gramicidin Analogues
| This compound | NMR Technique(s) | Key Structural/Dynamic Finding(s) | Reference(s) |
|---|---|---|---|
| Glycine-11 gramicidin A | DQCOSY, TOCSY, NOESY | Stable β-helical dimeric channel in SDS micelles | uvm.edu |
| GS analogue with ATC | 2D NMR | Antiparallel β-pleated sheet conformation | researchgate.net |
| GS with D-Phe surrogates | 1H and 13C NMR | Preservation of the overall β-sheet conformation | upf.edu |
| cyclo(Val–Nle–Leu–D-Phe–Pro)2 | Chemical shift perturbation, J-coupling | Similar solution structure to Gramicidin S | jst.go.jpnih.gov |
| 15N-labeled Gramicidin A | T1, T2, heteronuclear NOE | Constrained channel structure in SDS micelles | nih.gov |
| GS cyclo-decapeptide analogues | NMR and Molecular Dynamics | Perturbation of amphipathic moment did not improve selectivity | nih.govresearchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone, particularly the amide I band (C=O stretching). The frequency of the amide I band is sensitive to the hydrogen-bonding pattern and thus can distinguish between different secondary structures.
For gramicidin analogues, FTIR has been used to confirm the presence of β-sheet structures, which typically show a strong absorption band around 1630 cm⁻¹. aip.org Interestingly, the FTIR spectra of both the helical dimer and dimeric helix conformers of gramicidin D resemble those of antiparallel β-sheets rather than α-helical proteins, despite their helical backbones. aip.org The amide I band of engineered cyclic gramicidin analogues loaded into polyester (B1180765) fibers appeared at 1629 cm⁻¹, consistent with a β-sheet structure. mdpi.comcsic.es
FTIR can also detect subtle conformational changes. For instance, a temperature-dependent equilibrium between double helices and head-to-head structures of gramicidin A in lipid membranes has been demonstrated by FTIR. nih.gov Furthermore, in a study of gramicidin S analogues with (E)-alkene peptide isosteres, FTIR was used alongside other techniques to analyze the secondary structure, revealing that a bistrifluoromethylated analogue was a superior mimic of the natural product's conformation.
Table 3: Amide I Band Frequencies and Inferred Conformations from FTIR
| This compound/Conformer | Amide I Frequency (cm⁻¹) | Inferred Backbone Conformation | Reference(s) |
|---|---|---|---|
| Gramicidin D (Helical Dimer & Dimeric Helix) | ~1630 | Resembles antiparallel β-sheet | aip.org |
| Engineered Cyclic Gramicidin Analogues in Polyester | 1629 | β-sheet structure | mdpi.comcsic.es |
| Gramicidin A in Lipid Membranes | Temperature-dependent | Equilibrium between double helices and head-to-head dimers | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures and Dynamics
Crystallographic and Electron Microscopy Studies
While spectroscopic techniques provide invaluable information about the structure and dynamics of gramicidin analogues in solution and membrane-like environments, high-resolution structural information is often obtained through crystallographic and electron microscopy methods. These techniques provide a static snapshot of the molecule's three-dimensional arrangement.
X-ray crystallography is a powerful technique that can determine the precise atomic coordinates of a molecule in its crystalline state. For gramicidin analogues, crystal structures provide a detailed view of the peptide's conformation, intramolecular hydrogen bonding patterns, and intermolecular interactions.
The crystal structure of an ornithine-free gramicidin S analogue, cyclo(Val–Nle–Leu–D-Phe–Pro)2, revealed that three independent molecules in the asymmetric unit all formed intramolecular β-sheet structures. jst.go.jpnih.gov The D-Phe-Pro moieties adopted type II' β-turns, and the molecules were arranged in a twisted manner, forming a helical sheet. jst.go.jpnih.gov An X-ray crystallographic analysis of a bis-Nδ-Boc-tetra-Nα-methyl derivative of gramicidin S also confirmed an antiparallel pleated β-sheet conformation, albeit with a slight twist. nih.gov
X-ray scattering has also been employed to study gramicidin analogues in lipid bilayers. In-plane scattering experiments on a BOC-gramicidin A analogue in dilauroyl phosphatidylcholine bilayers showed that a significant fraction of the analogue exists as monomers with the same β-helical conformation as the dimeric channel. rice.edu This suggests that the closed state of the gramicidin channel may involve dissociation into monomers. rice.edu
Cryo-electron microscopy (Cryo-EM) is an emerging technique in structural biology that allows for the determination of the structure of biological macromolecules in a near-native, frozen-hydrated state. embl.org While its application to smaller peptides like gramicidin analogues is still developing, it holds great promise for visualizing their oligomeric assemblies and interactions with lipid membranes.
X-ray Crystallography of Analogues
Molecular Topology and Amphipathicity Analysis
The distinct molecular arrangement and the separation of hydrophobic and hydrophilic regions are defining features of gramicidin analogues, profoundly influencing their biological activity.
Amphipathic Structure and Segregation of Hydrophobic/Hydrophilic Faces
Gramicidin S (GS) and its analogues are well-known for their amphipathic structure, a key requirement for their antimicrobial function. google.com This characteristic arises from the specific arrangement of amino acid residues, which segregate into distinct hydrophobic and hydrophilic faces. google.comnih.gov In an aqueous environment, many gramicidin analogues adopt a β-sheet conformation. google.com This structure is often stabilized by intramolecular hydrogen bonds, creating a rigid, cyclic backbone. nih.gov
The hydrophobic face is typically composed of nonpolar residues such as valine and leucine (B10760876), while the hydrophilic face contains basic residues like ornithine or lysine (B10760008). google.comwlu.ca This segregation of residues gives the molecule a "sidedness" that is essential for its interaction with cell membranes. core.ac.uk For instance, in GS14, a synthetic analogue, the basic lysine residues orient on one face, while the hydrophobic valine and leucine residues are positioned on the opposite face. google.com This clear separation of polar and nonpolar surfaces is a critical factor for the peptide's ability to interact with and disrupt microbial membranes. upf.edunih.gov
Table 1: Amphipathic Characteristics of Selected Gramicidin Analogues
| Analogue | Hydrophobic Residues | Hydrophilic Residues | Key Structural Feature |
|---|---|---|---|
| Gramicidin S (GS) | Val, Leu, D-Phe | Orn | Two-stranded antiparallel β-sheet with type II' β-turns. wlu.caupf.edu |
| GS14 | Val, Leu | Lys | 14-residue ring with a distinct amphipathic β-pleated sheet structure. google.com |
| GS10 | Val, Leu | Lys, Tyr | Ornithine replaced by lysine and phenylalanine by tyrosine. researchgate.net |
| GS12 Analogs | Val, Leu | Lys | 12-residue ring designed with an alternating hydrophobic-hydrophilic pattern. google.com |
Oligomerization and Assembly States in Model Systems
In model membrane systems, gramicidin analogues can exist in various states, from monomers to complex oligomeric assemblies. These different states are often linked to their mechanism of action.
Head-to-Head Dimerization Mechanisms
The formation of a head-to-head dimer is a well-established mechanism for the channel-forming activity of gramicidin A and its analogues. researchgate.net This dimerization involves the association of two peptide monomers at their N-termini, typically through the formation of intermolecular hydrogen bonds, to create a transmembrane channel. researchgate.netpnas.org This structure is believed to be the primary conducting state, allowing the passage of ions across the lipid bilayer. researchgate.netmdpi.com
Studies with chemically modified gramicidin analogues have provided strong evidence for this head-to-head arrangement. For example, modifications at the N-terminus that prevent dimerization also abolish channel formation. pnas.org The stability of this dimeric structure is influenced by factors such as the lipid environment and hydrophobic mismatch between the peptide length and the membrane thickness. purdue.edu Theoretical models suggest that the dissociation of the dimer involves a coupled rotation and lateral displacement of the monomers. purdue.edu
Table 2: Dimerization Characteristics of Gramicidin A Analogues
| Analogue/Condition | Dimerization Feature | Functional Consequence |
|---|---|---|
| Gramicidin A | Head-to-head dimerization via N-terminal hydrogen bonds. researchgate.netpnas.org | Forms a transmembrane ion channel. researchgate.netmdpi.com |
| N-Pyromellityldesformylgramicidin | Inability to form head-to-head dimers. pnas.org | Does not form ionic channels. pnas.org |
| O-Pyromellitylgramicidin | Forms channels only when applied to both sides of the membrane. pnas.org | Supports the head-to-head dimerization model. pnas.org |
| Covalently linked tandems | Form double-barreled channels with coordinated formation. rupress.org | Exhibit significantly longer channel lifetimes. rupress.org |
Formation of Higher-Order Clusters and Oligomers
Beyond simple dimerization, gramicidin analogues can form larger aggregates, including higher-order clusters and oligomers, particularly at higher concentrations. core.ac.ukmdpi.com The formation of these oligomers is thought to be involved in non-specific pore formation and membrane disruption. core.ac.uknih.gov For instance, lysine-substituted gramicidin A analogues have been shown to form giant pores in lipid membranes, a process believed to involve peptide oligomerization. core.ac.uknih.gov
Conformational Changes Upon Membrane Interaction
The interaction of gramicidin analogues with lipid membranes is a dynamic process that often involves significant conformational changes in the peptide. nih.govnih.gov Circular dichroism and fluorescence spectroscopy studies have revealed that the conformation of these peptides can be different in aqueous solution compared to a membrane-mimicking environment. wlu.caresearchgate.net For example, some gramicidin S analogues may adopt a more ordered β-sheet structure upon binding to lipid vesicles. researchgate.net
The binding process itself can be complex, sometimes involving a two-step mechanism with both high and low-affinity binding sites. nih.govnih.gov Upon adsorption to the lipid bilayer surface, the peptide conformation can expand, allowing it to interact more deeply with the membrane's outer monolayer. nih.govnih.gov This interaction can cause deformation of the bilayer, potentially leading to the formation of transient, pore-like zones that cause membrane lysis. nih.govnih.gov The lipid composition of the membrane also plays a crucial role in modulating the binding and conformational state of the peptide. mdpi.com
Molecular Mechanisms of Membrane Interaction and Transmembrane Function
Binding and Partitioning into Lipid Bilayer Model Membranes
The initial and crucial step in the action of gramicidin (B1672133) analogues is their binding to and partitioning into the lipid bilayer. This process is governed by a combination of electrostatic and hydrophobic interactions, leading to the insertion of the peptide into the membrane interface. asm.orgcore.ac.uk Studies show that gramicidin analogues, such as Gramicidin S (GS), tend to locate in the interfacial region of the phospholipid bilayer, just below the polar headgroups and above the hydrocarbon chains. core.ac.uknih.gov
Isothermal titration calorimetry (ITC) has been a pivotal technique for elucidating the thermodynamic driving forces behind the binding of gramicidin analogues to model membranes. These studies consistently show that the binding is a thermodynamically favorable process, characterized by a negative Gibbs free energy (ΔG). acs.orgnih.gov
A key finding is that the binding is predominantly entropy-driven. acs.orgnih.govwlu.ca For instance, ITC studies on the gramicidin S analogue GS14dK4 revealed that while the binding enthalpy (ΔH) was unfavorable (endothermic, with values from +6.3 to +26.5 kcal/mol), the large and positive entropy change (TΔS, ranging from +16.2 to +35.0 kcal/mol) was the primary driver for the interaction. acs.orgnih.gov This significant entropy gain is thought to arise from the release of ordered water molecules from the surfaces of both the peptide and the lipid bilayer upon binding. wlu.ca
The binding enthalpy can vary, being either endothermic (positive ΔH) or exothermic (negative ΔH), depending on the specific analogue and the lipid composition. wlu.ca For example, the binding of most GS analogues to 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) vesicles is endothermic, but analogues containing specific aromatic pairs like Trp-Trp can exhibit exothermic binding. wlu.ca The binding process can sometimes be modeled as a two-step event, with an initial surface adsorption followed by a deeper insertion into the membrane. wlu.ca
Table 1: Thermodynamic Parameters of GS14dK4 Binding to Various Lipid Vesicles Data sourced from Isothermal Titration Calorimetry studies. acs.orgnih.gov
| Lipid Composition | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
|---|---|---|---|
| POPC | -8.6 | +7.6 | +16.2 |
| POPG | -11.5 | +23.5 | +35.0 |
| POPS | -11.0 | +22.5 | +33.5 |
| POPC/Cholesterol (1:1) | No Measurable Binding | ||
| POPG/Cholesterol (1:1) | -8.5 | +6.3 | +14.8 |
The transmembrane function of certain gramicidin analogues, particularly the channel-forming gramicidin A (gA), is defined by the kinetics of their association and dissociation within the lipid bilayer. The formation of a conducting channel is predominantly a second-order process involving the transmembrane association of two non-conducting monomers, one from each leaflet of the bilayer. nih.govroyalsocietypublishing.orgroyalsocietypublishing.org
This dynamic equilibrium can be described as: M + M ⇌ D
Here, M represents the monomeric state and D represents the dimeric, conducting channel. The process is characterized by an association rate constant (k₁) and a dissociation rate constant (k₋₁). royalsocietypublishing.org The lifetime of the channel is the reciprocal of the dissociation rate constant (τ = 1/k₋₁). These kinetic parameters are strongly influenced by the physical properties of the surrounding lipid bilayer, including its thickness and elasticity. mdpi.compnas.org The energetic cost associated with deforming the membrane to accommodate the transition from two monomers to a single dimer contributes significantly to the activation barriers for both association and dissociation. mdpi.com
The lipid composition of the target membrane profoundly influences the binding affinity of gramicidin analogues. Electrostatic interactions play a significant role, with positively charged analogues showing much stronger binding to membranes containing anionic (negatively charged) phospholipids (B1166683) compared to those composed solely of zwitterionic (neutral) lipids. acs.orgnih.govwlu.ca
Studies with the GS14dK4 analogue demonstrated that its binding to vesicles made of anionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol (POPG) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS) is significantly stronger than to zwitterionic POPC vesicles. acs.orgnih.gov Similarly, analogues of Gramicidin S show enhanced binding to model membranes containing a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) and POPG, which mimics the negatively charged bacterial membrane surface. wlu.ca
Cholesterol, a key component of mammalian cell membranes, has a pronounced inhibitory effect on the binding of many gramicidin analogues. acs.orgnih.gov The presence of cholesterol in zwitterionic POPC vesicles can completely abolish the binding of GS14dK4. acs.orgnih.gov Even in anionic membranes, cholesterol dramatically reduces the peptide's binding affinity. acs.orgnih.gov The effect of cholesterol can be concentration-dependent; for Gramicidin S binding to dipalmitoylphosphatidylcholine (DPPC) membranes, a low cholesterol content (10-30 mol%) was found to promote binding, whereas a higher content (40 mol%) hindered it. mdpi.com Furthermore, the presence of phosphatidylethanolamine (B1630911) (PE) has been shown to reduce the membrane-permeabilizing activity of a diacetyl-gramicidin S analogue. nih.gov
Kinetics of Membrane Association and Dissociation
Membrane Permeabilization and Destabilization Mechanisms
Following binding, gramicidin analogues disrupt the membrane's barrier function through various mechanisms. The consensus is that they disturb the packing of lipid molecules, leading to increased permeability and, at high concentrations, membrane collapse. asm.orgresearchgate.net This permeabilization often occurs not through the formation of discrete, stable pores, but rather through the induction of transient, non-specific defects or "pore-like zones" in the bilayer. wlu.cacore.ac.ukscienceopen.com
A common consequence of the insertion of gramicidin analogues into a lipid bilayer is a local perturbation of the membrane structure, often resulting in membrane thinning. nih.govmdpi.comresearchgate.netbiorxiv.org This effect arises from the hydrophobic mismatch between the length of the peptide and the hydrophobic thickness of the bilayer. researchgate.netbiorxiv.org The membrane deforms to accommodate the peptide, causing a local compression and bending of the lipid leaflets. frontiersin.org
This perturbation extends beyond simple thinning. The initial interaction of the peptides with the bilayer surface causes an expansion of the surface area, which in turn increases surface tension and contributes to the thinning of the bilayer. wlu.ca This disturbance of the lipid packing order is a key element in how these peptides destabilize the membrane and increase its permeability to ions and other molecules. asm.orgcore.ac.uk
At higher concentrations, certain gramicidin analogues can induce more profound structural rearrangements in the lipid bilayer, promoting the formation of non-lamellar lipid phases. core.ac.uknih.gov Specifically, they have been shown to induce the formation of inverted cubic phases in lipid systems that are prone to forming such structures. core.ac.uknih.govmdpi.com The formation of these non-bilayer structures represents a significant disruption of the membrane's integrity.
The ability to induce non-lamellar phases can be sensitive to the peptide's structure. For example, studies with synthetic WALP peptides, which are designed to model transmembrane helices like gramicidin A, showed that the slightly shorter WALP16 induces an inverted hexagonal (HII) phase, while the longer WALP17 promotes a cubic phase, highlighting how peptide length can influence the type of structural rearrangement. tandfonline.com The specific conformation adopted by the peptide within the membrane is also critical for its ability to trigger these phase transitions. uu.nl
Detergent-Like Membrane Disruption Models
In contrast to the formation of discrete pores, some gramicidin analogues are believed to disrupt membranes through a "detergent-like" mechanism. scienceopen.comresearchgate.net This model is often associated with the "carpet" mechanism, where antimicrobial peptides (AMPs) accumulate on the membrane surface. nih.gov Once a critical concentration is reached, this accumulation leads to the destabilization and eventual collapse of the lipid bilayer, akin to the action of a detergent. nih.govnih.gov
This mechanism is particularly relevant for gramicidin S and some of its synthetic analogues. researchgate.netnih.gov While there has been debate on whether gramicidin S forms discrete pores or acts in a detergent-like manner, evidence suggests that at concentrations relevant for bacterial killing, it can cause a general disruption of the membrane structure. nih.govresearchgate.net Conductance measurements have shown that at high concentrations, gramicidin S induces general bilayer distortion rather than forming discrete, stable ion-conducting pores. nih.gov The consensus from various studies is that gramicidin S partitions into the interface between phospholipid head groups and fatty acid chains, thereby disturbing the lipid packing and leading to membrane collapse at high concentrations. nih.gov
Ion Channel Formation and Ion Transport Dynamics (Gramicidin A Analogues)
Gramicidin A and its linear analogues are classic examples of channel-forming peptides. Their ability to form well-defined transmembrane channels has made them a pivotal model system for understanding the biophysics of ion transport across biological membranes.
Formation of Transmembrane β-Helical Channels
The canonical ion channel formed by gramicidin A is a transmembrane β-helical dimer. tcdb.org This structure arises from the head-to-head dimerization of two gramicidin A monomers, each of which adopts a β-helix conformation. tcdb.orgmdpi.com The two monomers, one in each leaflet of the lipid bilayer, associate at their N-termini, a process driven by the formation of six intermolecular hydrogen bonds. nih.govpnas.org This dimerization creates a continuous pore through the hydrophobic core of the membrane. researchgate.net
The alternating L- and D-amino acid sequence of gramicidin A is crucial for the formation of this β-helical structure. tcdb.orgresearchgate.net While gramicidin can adopt various conformations depending on the environment, the single-stranded β6.3-helical dimer is widely considered the functional channel form in lipid bilayers. mdpi.com The stability and properties of these channels can be influenced by the surrounding lipid environment, with membrane elastic properties playing a role in regulating the channel's lifetime. mdpi.com
Chemical modifications of gramicidin A have been used to probe the structure and formation of these channels. For instance, creating a negatively charged O-pyromellitylgramicidin, which only forms channels when applied to both sides of the membrane, and an inactive N-pyromellityldesformylgramicidin, supported the head-to-head dimer model where the formyl end is critical for the hydrogen bonding that stabilizes the dimer. pnas.org Studies with analogues having residue deletions or insertions at the N-terminus have shown that while the fundamental β-helical structure is maintained, defects in the backbone at the dimer interface can destabilize the channel and alter its conductance. nih.gov
Ion Selectivity and Permeation Pathways for Monovalent Cations
The channel formed by gramicidin A dimers is selectively permeable to monovalent cations, including protons (H+), alkali metal ions (like Na+ and K+), and thallium (Tl+). tcdb.orgresearchgate.net The pore has a diameter of approximately 4 Å, which is wide enough to allow the passage of these ions but excludes anions and divalent cations. tcdb.orgaacrjournals.org
Ion transport through the gramicidin channel occurs via a single-file mechanism, where water molecules and ions move in a coordinated fashion through the narrow pore. tcdb.org The peptide carbonyl groups that line the interior of the channel play a crucial role in interacting with the permeating cations, effectively replacing the water of hydration as the ion moves through the hydrophobic membrane core. researchgate.net Solid-state NMR studies using gramicidin A analogues with 13C-labeled carbonyl groups have identified specific residues, such as D-Leu10, D-Leu12, and D-Leu14, whose carbonyls are perturbed by the presence of sodium ions, indicating their direct involvement in ion coordination. researchgate.net
While gramicidin A allows the passage of several monovalent cations, it does not exhibit strong selectivity between K+ and Na+. researchgate.net However, synthetic analogues have been designed to alter this selectivity. For example, unimolecular peptide channels designed from gramicidin A, bearing charged groups at the termini, have shown a different ion selectivity order (K+ > Rb+ > Cs+ > Na+ > Cl−) compared to the native gramicidin A, with a significantly higher preference for K+ over Na+. tcdb.org Dioxolane-linked gramicidin A dimers also form channels selective for monovalent cations, and their conductance properties have been studied extensively, particularly for proton transport. nih.gov
Voltage-Dependent Gating Mechanisms
Naturally occurring gramicidin A channels are generally not voltage-dependent. pnas.orgnih.gov However, voltage-dependent gating can be introduced into gramicidin channels through specific chemical modifications. This allows for the study of the molecular mechanisms of voltage activation in a well-defined channel structure. nih.gov
One approach to induce voltage dependence is to create asymmetric heterodimeric channels. For example, a heterodimer formed between [Val1]gramicidin A and an analogue with a dipolar substitution, [F6Val1]gramicidin A, exhibits voltage-dependent transitions between a high-conductance state and a closed state. pnas.orgnih.gov The distribution between these states is a function of the applied potential. nih.gov
Another strategy involves attaching a positively charged group to the C-terminus of gramicidin A. This modification can create a voltage-responding heterodimer channel that displays a rectified current, meaning the ion flow is favored in one direction. researchgate.net Covalently linked gramicidin A dimers, such as a dioxolane-linked dimer, can also show moderate voltage-dependent gating, where the mean open time of the channel changes with the transmembrane potential. nih.gov For instance, the frequency of brief channel closings (flickers) in a dioxolane-linked dimer was found to increase with transmembrane potential. nih.gov The dependence of channel formation and dissociation rates on voltage has also been demonstrated in various studies, contributing to the understanding of gating mechanisms. purdue.edu
Redox Potential-Dependent Cation Influx Regulation
A sophisticated level of control over ion channel activity has been achieved by designing gramicidin analogues whose function is regulated by the redox potential of the surrounding environment. This creates a molecular switch that can open or close the ion channel in response to specific electrochemical signals.
A key example is a synthetic analogue of gramicidin A, gram-2-(nicotinamidyl)ethyl carbamate (B1207046) (gAN). researchgate.networktribe.comworktribe.com This analogue incorporates a nicotinamide (B372718) group, which is a redox-active moiety. The influx of potassium ions through channels formed by gAN can be controlled by its redox state. researchgate.networktribe.com
Oxidized State : In the oxidized state, the nicotinamide group is positively charged. This positive charge creates an electrostatic repulsion with incoming cations, effectively preventing their influx through the channel. researchgate.networktribe.com
Reduced State : When a potential less than approximately -0.52 V is applied, the nicotinamide group is reduced and becomes neutral. researchgate.networktribe.com In this state, the electrostatic barrier is removed, and the channel opens, allowing a charge- and size-selective influx of monovalent cations. researchgate.networktribe.com
This redox-dependent switching has been confirmed using chronoamperometric and scanning electrochemical microscopy (SECM) experiments. worktribe.comworktribe.com The switching potential for gAN is dependent on both the applied potential and the pH. worktribe.comworktribe.com Another study showed that for a gramicidin analogue containing a cysteine residue, oxidation (e.g., by H2O2) could promote the formation of large, unselective pores, demonstrating another form of redox-dependent regulation of membrane permeability. nih.gov
Single-Channel Conductance Studies
Single-channel conductance studies are fundamental to characterizing the function of ion channels, providing direct measurements of ion flux through a single pore. For gramicidin analogues, these studies have elucidated how specific amino acid substitutions influence the channel's permeability and selectivity.
Substitution of the tryptophan residues, which are critical for anchoring the channel at the membrane interface, also modulates conductance. core.ac.ukismar.org A systematic replacement of tryptophan with phenylalanine at positions 9, 11, 13, and 15 has shown that the rate of Na+ ion transport increases in the following order: Phe-9 < Phe-11 < Phe-13 < Phe-15 < Gramicidin A. ismar.org This demonstrates the importance of the tryptophan indole (B1671886) ring in facilitating ion movement. core.ac.uk Fluorination of tryptophan residues has also been used to probe the electrostatic environment of the channel. An analogue with a 5F-Trp at position 13 showed increased ion conductance in diphytanoylphosphatidylcholine (B1258105) (DPhPC) bilayers but not in glycerylmonoolein (GMO) membranes, highlighting the sensitivity of channel function to the lipid environment. core.ac.uk
Introducing significant structural changes, such as replacing all four tryptophan residues with phenylalanine to create an analogue known as Gramicidin M, results in a channel with a distinct, voltage-dependent single-channel conductance. core.ac.uk Similarly, heterodimeric channels formed from one strand of valine gramicidin A and one strand of an analogue containing hexafluorovaline (B1242010) (F6Val) at position 1 are voltage-gated, exhibiting transitions between low and high conductance states depending on the applied potential. core.ac.ukpnas.org Other modifications, like the introduction of a dansyl group to create dansyl gramicidin C, result in a channel with 60% of the conductance of gramicidin A. researchgate.net
| This compound | Modification | Key Finding on Single-Channel Conductance | Ion(s) Studied | Reference |
|---|---|---|---|---|
| Position 1 Analogues | Replacement of N-terminal Valine with polar side chains (e.g., S-methyl-cysteine) | Up to 10-fold decrease in maximum conductance compared to nonpolar counterparts. | Na+, Cs+ | nih.gov |
| Phenylalanine Analogues | Single Trp → Phe substitution at positions 9, 11, 13, or 15 | Transport rate order: Phe-9 < Phe-11 < Phe-13 < Phe-15 < Gramicidin A. | Na+ | ismar.org |
| Gramicidin M | Substitution of all four Trp residues with Phe | Exhibits voltage-dependent single-channel conductance. | Cs+, K+ | core.ac.uk |
| [F6Vall]gA/[Vall]gA Heterodimer | One strand contains hexafluorovaline at position 1 | Voltage-gated transitions between low and high conductance states. | H+, Cs+ | core.ac.ukpnas.org |
| 5F-Trp-13 Analogue | Fluorination of Trp at position 13 | Increased ion conductance in DPhPC bilayers but not in GMO bilayers. | Not specified | core.ac.uk |
| Dansyl Gramicidin C | Covalent attachment of a dansyl fluorophore | Conductance is 60% of that of Gramicidin A. | Not specified | researchgate.net |
| Gramicidin B | Trp-11 replaced by Phe | Significant differences in conductance compared to Gramicidin A. | Not specified | nih.gov |
Interaction with Membrane Proteins and Peripheral Components
Beyond forming ion channels, certain gramicidin analogues can interact with and modulate the function of other membrane-associated proteins. This interaction is often indirect, mediated by the analogue's ability to alter the physical properties of the lipid bilayer, such as fluidity and lipid organization. nih.govnih.gov The incorporation of gramicidin into the membrane can change the composition and packing of adjacent lipids, which in turn can affect the conformation and activity of nearby integral and peripheral proteins. nih.gov
Delocalization of Membrane-Associated Proteins
A significant consequence of this interaction is the delocalization of membrane proteins from their normal sites of function. The cyclic peptide analogue Gramicidin S, for example, has been shown to delocalize a range of peripheral membrane proteins in Bacillus subtilis. nih.gov This effect is not necessarily linked to the formation of large, disruptive pores. nih.gov
Gramicidin S treatment leads to the delocalization of proteins crucial for cell division and cell wall synthesis. nih.govresearchgate.net Specifically, proteins like MinD and DivIVA, whose membrane localization is dependent on the membrane potential, become delocalized. researchgate.net However, Gramicidin S also displaces proteins whose binding is independent of membrane potential, such as the essential phospholipid synthase PlsX. researchgate.net This indicates that the peptide's effect extends beyond simply dissipating the ion gradient and involves direct interference with the membrane structure required for protein anchoring. researchgate.net Other affected proteins include those involved in cell wall synthesis (MurG) and the organization of lipid rafts (FloA, FloT). nih.govresearchgate.net In contrast to its effect on peripheral proteins, Gramicidin S does not appear to affect the localization of integral membrane proteins. nih.govresearchgate.net
| Protein | Function | Effect of Gramicidin S | Reference |
|---|---|---|---|
| MinD | Cell division | Delocalized from membrane | researchgate.net |
| DivIVA | Cell division, chromosome segregation | Delocalized from membrane | researchgate.net |
| PlsX | Phospholipid synthesis | Completely lost membrane localization | researchgate.net |
| MurG | Cell wall (peptidoglycan) synthesis | Delocalized from membrane | nih.gov |
Interference with Protein-Membrane Binding
The delocalization of peripheral proteins is a direct result of the analogue's interference with their binding to the membrane. Gramicidin S disrupts the specific lipid environment or domains that these proteins require for stable association. nih.govpnas.org For instance, the delocalization of PlsX and MurG, which are known to preferentially bind to fluid lipid microdomains, suggests that Gramicidin S targets and alters these specific membrane areas. nih.govpnas.org By causing changes in membrane fluidity and inducing lipid phase separation, Gramicidin S effectively displaces proteins that rely on these fluid domains for their localization and function. nih.govresearchgate.net This mechanism highlights a more subtle, yet potent, mode of action for gramicidin analogues, where they act as modulators of the membrane's protein-organizing capacity. nih.gov
Advanced Biophysical and Computational Studies on Gramicidin Analogues
Spectroscopic Techniques for Membrane-Bound Analogues
Spectroscopic methods are pivotal in elucidating the structural and dynamic properties of gramicidin (B1672133) analogues within membrane environments. These techniques provide insights into the peptide's conformation, depth of insertion into the lipid bilayer, and interactions with the surrounding lipid molecules.
Fluorescence Spectroscopy (e.g., FRET, Quenching) for Conformation and Depth of Insertion
Fluorescence spectroscopy offers a sensitive means to probe the local environment of fluorophores, such as the intrinsic tryptophan residues in gramicidin or extrinsically attached fluorescent probes. thieme-connect.de Techniques like Förster Resonance Energy Transfer (FRET) and fluorescence quenching are particularly valuable for studying gramicidin analogues.
Fluorescence Resonance Energy Transfer (FRET): FRET can be utilized to measure distances between a donor fluorophore and an acceptor. In the context of gramicidin analogues, FRET between a fluorescently labeled peptide and an acceptor within the membrane can determine the proximity and orientation of the peptide relative to the membrane leaflets. nih.gov For instance, by using a FRET acceptor, the amount of peptide associated with each membrane layer can be determined. nih.gov Studies on gramicidin S analogues containing a Tyr-Trp pair have used FRET to estimate the distance between these residues, revealing that the peptide conformation expands upon adsorption to the lipid bilayer surface. wlu.ca
Fluorescence Quenching: This technique involves the use of quencher molecules that can decrease the fluorescence intensity of a fluorophore upon collision. The accessibility of a fluorophore to different quenchers provides information about its location. Acrylamide, a water-soluble quencher, can be used to assess the exposure of tryptophan residues to the aqueous phase. nih.gov In contrast, membrane-bound quenchers, such as lipids labeled with bromine or doxyl groups, can determine the depth of insertion of the fluorophore within the bilayer. nih.gov
A dual-fluorescence quenching approach, using both an aqueous and a membrane-bound quencher, has been employed to analyze the distribution and depth of tryptophan residues in different conformations of gramicidin. ccmb.res.in The ratio of quenching by these two types of quenchers, known as the Q-ratio, is related to the average depth of the fluorophore in the membrane. ccmb.res.in Studies on gramicidin A have shown that the channel and non-channel conformations exhibit different quenching profiles, reflecting the distinct arrangements of their tryptophan residues within the membrane. nih.govnih.gov For example, the interfacially located tryptophans in the channel conformation show a red-edge excitation shift (REES) of 7 nm, while those in the non-channel conformation exhibit a REES of 2 nm, highlighting their different microenvironments. nih.gov
Single-tryptophan analogues of gramicidin have been instrumental in these studies, allowing for a more precise determination of the local environment at specific positions within the peptide sequence. nih.gov Fluorescence lifetime measurements of these analogues have provided further insights into the polarity of the tryptophan microenvironment. nih.gov
| Technique | Application for Gramicidin Analogues | Key Findings |
| FRET | Determining peptide conformation and orientation | Peptide conformation expands upon membrane binding. wlu.ca |
| Fluorescence Quenching | Assessing depth of insertion and residue accessibility | Different conformations (channel vs. non-channel) show distinct quenching profiles, indicating different tryptophan arrangements. nih.govnih.gov A dual-quenching method provides a quantitative measure of fluorophore depth. ccmb.res.in |
| REES | Distinguishing between different peptide conformations | Channel and non-channel conformations of gramicidin exhibit different REES values, reflecting the varying environments of their tryptophan residues. nih.gov |
Solid-State NMR for Membrane-Bound Structures and Dynamics
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-invasive technique for determining the high-resolution structure and dynamics of membrane-bound peptides in a native-like lipid bilayer environment. meihonglab.comnih.gov It provides detailed information on the peptide's conformation, orientation relative to the membrane, and interactions with lipids. nih.govresearchgate.net
By incorporating isotopic labels such as ¹⁵N, ¹³C, ²H, and ¹⁹F into gramicidin analogues, specific structural and dynamic parameters can be measured. meihonglab.comnih.gov For instance, ¹⁵N-detected, ¹H spin diffusion experiments have been used to measure the depth differences between labeled backbone sites in gramicidin A with high resolution. nih.gov These experiments have successfully discriminated between the end-to-end dimer and double-helix structures of gramicidin A, even with unlabeled samples. nih.gov
The orientation of the peptide within the membrane can be determined by analyzing orientation-dependent NMR parameters in macroscopically aligned samples. researchgate.net For example, studies on a ¹⁹F-labeled gramicidin S analogue revealed that in the gel phase, the peptide's cyclic backbone lies flat in the plane of the bilayer. researchgate.netnih.gov Upon transitioning to the liquid crystalline state, the peptide exhibits increased rotational motion and wobbling. researchgate.netnih.gov This dynamic behavior is crucial for the peptide's function and can be precisely characterized by ssNMR. researchgate.net
Furthermore, ssNMR can probe the influence of the lipid environment on the peptide's structure. It has been established that the lipid environment is a critical factor in determining the functional structure of gramicidin. universiteitleiden.nl For example, fluorinated indoles in gramicidin A analogues have been used to directly measure the orientation of these sidechains, which can influence ion conductance. universiteitleiden.nl
| Isotope Label | Information Gained | Example Application |
| ¹⁵N | Backbone conformation and orientation, depth of insertion | Measuring depth differences between labeled sites in gramicidin A. nih.gov |
| ¹³C | Peptide structure discrimination | Differentiating between dimer and double-helix structures of gramicidin A. nih.gov |
| ¹⁹F | Peptide orientation and dynamics | Determining the alignment and mobility of a gramicidin S analogue in the membrane. researchgate.netnih.gov |
| ²H | Orientation of specific sidechains | Measuring the orientation of fluorinated indoles in gramicidin A analogues. universiteitleiden.nl |
Microscopic Characterization of Membrane Alterations
Microscopic techniques provide direct visualization and thermodynamic characterization of the perturbations induced by gramicidin analogues on lipid membranes. These methods are crucial for understanding how these peptides disrupt membrane integrity and function.
Atomic Force Microscopy (AFM) of Membrane Surface Perturbations
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface topography of biological membranes in physiological conditions. creative-biostructure.comnih.gov It allows for the direct observation of how antimicrobial peptides like gramicidin S and its analogues alter the membrane surface. nih.govnih.gov
AFM studies have revealed that the interaction of gramicidin S with bacterial membranes is a multi-step process, starting with damage to the outer membrane, followed by permeabilization of the inner membrane, and ultimately leading to the disintegration of both. nih.gov High-speed AFM has been used to directly visualize the membrane-perturbing actions of gramicidin derivatives. nih.gov While early attempts to image gramicidin in a lipid environment with AFM had limited resolution, advancements have allowed for the visualization of individual peptide molecules. acs.org
AFM can also be used to study the effect of peptides on the physical properties of the membrane, such as the formation of ripple phases. mdpi.com For example, it has been shown that melittin (B549807) can induce ripple phase formation in certain lipid bilayers. mdpi.com The ability of AFM to measure the interaction forces between the membrane surface and the AFM tip can also provide insights into the degree of membrane fouling. creative-biostructure.com
Differential Scanning Calorimetry (DSC) for Thermotropic Phase Behavior
Differential Scanning Calorimetry (DSC) is a thermodynamic technique used to measure the heat changes associated with phase transitions in materials. units.it In the context of gramicidin analogues, DSC is invaluable for studying their effects on the thermotropic phase behavior of lipid bilayer membranes. core.ac.uk By monitoring the gel-to-liquid crystalline phase transition of phospholipids (B1166683), DSC provides information on the nature and extent of peptide-lipid interactions. units.itcore.ac.uk
Studies on gramicidin S and its ring-size analogues have shown that these peptides perturb the phase transition of lipid vesicles, with the extent of perturbation depending on both the peptide and the lipid headgroup. nih.govnih.gov For instance, gramicidin S interacts more strongly with anionic phosphatidylglycerol (PtdGro) bilayers than with zwitterionic phosphatidylcholine (PtdCho) or phosphatidylethanolamine (B1630911) (PtdEtn) bilayers. nih.govnih.gov This is attributed to favorable electrostatic interactions between the positively charged peptide and the negatively charged lipid headgroups. nih.gov
The potency of perturbation often correlates with the antimicrobial activity of the analogues. nih.gov For example, the relative ability of gramicidin S ring-size analogues (GS10, GS12, and GS14) to perturb phospholipid phase behavior generally follows the order GS14 > GS10 > GS12, which also corresponds to their order of antimicrobial potency. nih.gov DSC studies have also revealed that gramicidin S can have a disordering effect on the lipids it directly interacts with. nih.gov Furthermore, the presence of other membrane components, such as cholesterol, and ions like calcium can modulate the interaction of gramicidin S with the membrane, as observed by DSC. nih.gov
| Technique | Information Provided | Key Findings for Gramicidin Analogues |
| AFM | Membrane surface topography, peptide-induced perturbations | Visualizes membrane damage and disintegration caused by peptides. nih.govnih.gov Allows for the observation of individual peptide molecules in the membrane. acs.org |
| DSC | Thermodynamic effects on lipid phase transitions | Peptide-lipid interactions are dependent on lipid headgroup charge and peptide structure. nih.govnih.gov The extent of phase transition perturbation often correlates with antimicrobial activity. nih.gov |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide an atomistic-level view of the structure, dynamics, and interactions of gramicidin analogues within a lipid bilayer. nih.gov These computational studies complement experimental techniques by offering insights into processes that are difficult to observe directly. nih.gov
MD simulations have been employed to study the formation of gramicidin channels, revealing the complex interplay between the peptide, lipids, and water molecules. acs.orgnih.gov These simulations can elucidate the pathways of dimer formation, identifying intermediate states and the associated free energy landscapes. acs.org The stability of the gramicidin dimer has been shown to be influenced by the thickness of the lipid bilayer, a phenomenon that can be quantitatively probed through MD. nih.gov
Simulations of gramicidin S in a hydrated dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayer have shown that the peptide maintains its β-sheet conformation and has a disordering and fluidifying effect on the lipids it directly interacts with. nih.gov The design of novel gramicidin-derived peptides has been guided by MD simulations, which can evaluate candidates based on their stability, hydrogen-bonding patterns, and interactions with phospholipid headgroups. biorxiv.org
Furthermore, MD simulations can be used to investigate the effects of other molecules, such as anesthetics, on the dynamics of the gramicidin channel. For instance, simulations have shown that the anesthetic halothane, but not its non-anesthetic analogue hexafluoroethane, significantly alters the dynamics of the gramicidin A channel, likely due to different interactions with the channel's tryptophan residues. nih.gov The structures of acylated gramicidin A derivatives have also been studied using MD, indicating that these modifications can alter lipid-channel interactions and selectively increase water permeability.
| Simulation Focus | Key Insights from MD |
| Channel Formation | Elucidation of dimerization pathways and intermediate states. acs.org Quantitative analysis of the effect of bilayer thickness on dimer stability. nih.gov |
| Peptide-Lipid Interactions | Characterization of the disordering effect of gramicidin S on surrounding lipids. nih.gov |
| Analogue Design | Evaluation of the stability and membrane interaction of novel gramicidin-derived peptides. biorxiv.org |
| Modulator Effects | Understanding how molecules like anesthetics alter channel dynamics. nih.gov |
| Functional Modifications | Investigating how acyl chain modifications affect water permeability. |
All-Atom Simulations for Conformational Dynamics and Folding/Unfolding
All-atom molecular dynamics (MD) simulations have become instrumental in elucidating the conformational dynamics of gramicidin analogues. These simulations model the explicit interactions of every atom in the system, providing a high-resolution view of processes like peptide folding, unfolding, and dimerization within a realistic membrane environment.
Extensive all-atom MD simulations, aggregating to over 1.3 milliseconds, have been employed to study the dimerization of gramicidin A (gA) monomers into functional channels within lipid bilayers of varying thicknesses. acs.org These simulations have revealed the existence of intermediate dimer states stabilized by two or four hydrogen bonds (2HB or 4HB) in addition to the well-known conducting state, which is a dimer joined by six hydrogen bonds (6HB). acs.org The simulations suggest that the formation of the stable 6HB dimer can occur directly from two monomers or proceed through these intermediate states. acs.org The stability and formation pathways of these different dimer substates are influenced by the surrounding lipid environment, highlighting the complex coupling between the peptide and the membrane. acs.org
The folding and unfolding behavior of gramicidin analogues has also been a key area of investigation. For instance, the hexameric Gramicidin S analogue, GS6, has been studied using all-atom MD simulations at various temperatures. nih.gov These studies leverage computational power to observe the transitions between folded and unfolded states, providing a detailed picture of the conformational landscape of β-hairpin structures. nih.gov
The flexibility of the gramicidin channel is a critical factor in its function. Simulations have shown that the peptide backbone is not rigid but can deform to accommodate the presence of an ion. nih.gov This "plasticity" is considered essential for ion transport, as a rigid helix model would likely present insurmountable energy barriers. nih.gov The interaction of side chains, such as the tryptophan residues in gramicidin A, with the lipid-water interface through hydrogen bonding with lipid ester carbonyls and water molecules, contributes significantly to the stability of the channel's conformation within the membrane. pnas.org
Table 1: Intermediate States in Gramicidin A Dimerization from MD Simulations
| Dimer State | Number of Hydrogen Bonds | Average Inter-Formyl Distance (nm) | Key Characteristics |
|---|---|---|---|
| 6HB Dimer | 6 | ~0.5 nm | Stable, conducting channel state. acs.org |
| 4HB Dimer | 4 | 0.81 ± 0.05 nm | Intermediate, non-conducting state with disrupted water wire. acs.org |
| 2HB Dimer | 2 | Not specified | Proposed intermediate hub in the dimerization pathway. acs.org |
Simulation of Peptide-Lipid Interactions and Membrane Perturbations
The interaction between gramicidin analogues and the lipid bilayer is a dynamic and mutually influential relationship. MD simulations have been crucial in characterizing these interactions and the resulting perturbations to the membrane structure.
Simulations of gramicidin S (GS) in a dimyristoylphosphatidylcholine (DMPC) bilayer have shown that the peptide maintains a stable, amphiphilic interaction with the membrane. nih.gov In these simulations, GS was observed to have a disordering and fluidifying effect on the lipid molecules that are in direct contact with it. nih.gov Conversely, lipids not directly interacting with the peptide showed an ordering effect. nih.gov This demonstrates the localized nature of the peptide's influence on membrane properties.
The composition of the lipid bilayer itself can significantly impact the behavior of embedded gramicidin analogues. mdpi.com For example, simulations comparing a gramicidin A channel in a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer versus a bilayer of 1,2-di-O-phytanyl-sn-glycero-3-phosphocholine ether lipid (NODS) revealed differences in the potential of mean force (PMF) for potassium ion permeation. mdpi.com The energy barrier for K+ was larger in the POPC environment compared to the NODS environment, which is consistent with experimental observations of enhanced conductance in NODS. mdpi.com This difference is attributed to the distinct interactions between the ion and the surrounding gramicidin, lipid, and water molecules in each membrane type. mdpi.com
Table 2: Effect of Gramicidin S on DMPC Bilayer Properties from MD Simulations
| Property | Effect on Directly Interacting Lipids | Effect on Non-Interacting Lipids |
|---|---|---|
| Lipid Order | Disordering | Ordering nih.gov |
| Lipid Dynamics | Fluidifying | Not specified |
| Membrane Dipole Potential | Little to no effect | Little to no effect nih.gov |
| Water Permeability | Little to no effect | Little to no effect nih.gov |
Computational Modeling of Ion Permeation and Selectivity
Computational models have provided profound insights into the mechanisms of ion permeation and selectivity in gramicidin analogues. These models range from all-atom MD simulations to more coarse-grained approaches, each offering a different level of detail and computational feasibility.
Free energy simulations, a cornerstone of computational biophysics, have been used to calculate the potential of mean force (PMF) for ion movement through the gramicidin channel. nih.govnih.gov These calculations reveal the energetic landscape that an ion experiences as it traverses the pore, including binding sites and energy barriers. For instance, the calculated free energy barriers for Na+ and K+ in a model gramicidin channel were found to be 4.5 kcal/mol and 1.0 kcal/mol, respectively, highlighting the channel's selectivity for potassium. nih.gov
Decomposition of the free energy profile shows that the translocation barrier is a result of a delicate balance between large, opposing energetic contributions from the peptide, the single-file water molecules within the pore, the bulk electrolyte, and the membrane. nih.gov Notably, the single-file water molecules play a crucial role in stabilizing the permeating ion, contributing significantly to lowering the activation energy for transport. nih.govnih.gov
The influence of specific residues on ion permeation has also been investigated. Replacing the C-terminal ethanolamine (B43304) of gramicidin A with a negatively charged taurine (B1682933) residue (creating taurine-gramicidin A, or TgA) was shown through simulations to deepen the free-energy wells at the channel entrance, from -1.9 kcal/mol in the native channel to -3.0 kcal/mol in the analogue. nih.gov This modification enhances the local concentration of cations at the channel mouth, which is consistent with experimentally observed increases in conductance at low ion concentrations. nih.govcore.ac.uk
Hierarchical approaches that combine MD simulations with continuum theories like the Poisson-Nernst-Planck (PNP) theory have also been used to predict transport properties. rsc.org These models use diffusion coefficients derived from MD simulations as input for PNP calculations to determine channel conductance, showing good agreement with experimental values. rsc.org
Table 3: Calculated Free Energy Properties for Ion Transport in Gramicidin Analogues
| Channel/Analogue | Ion | Binding Site Location (from center) | Binding Site Well Depth (kcal/mol) | Central Barrier Height (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Gramicidin A | K+ | ~11.3 Å | -2.5 (in POPC) | Not specified | mdpi.com |
| Gramicidin A | K+ | Not specified | -3.7 (in NODS) | Not specified | mdpi.com |
| Gramicidin A | Na+ | ±9.1 Å | -1.9 | 1.2 | nih.gov |
| Taurine-gramicidin A | Na+ | ±10.5 Å | -3.0 | 3.5 | nih.gov |
| Poly(L,D)-alanine model | Na+ | Not specified | Not specified | 4.5 | nih.gov |
| Poly(L,D)-alanine model | K+ | Not specified | Not specified | 1.0 | nih.gov |
Statistical Mechanics and Theoretical Models
Statistical mechanics and other theoretical models provide a framework for understanding the macroscopic properties of gramicidin analogues based on their microscopic behavior. These approaches bridge the gap between detailed atomic simulations and observable thermodynamic and kinetic data.
Quasi Gaussian Entropy Theory for Thermodynamic Properties
The Quasi Gaussian Entropy (QGE) theory is a statistical mechanical model that can be used to describe the thermodynamic properties of complex systems, including peptides like gramicidin analogues. nih.gov This theory leverages the fact that for many systems, the potential energy distribution function is nearly Gaussian. core.ac.uk By modeling this distribution, it is possible to derive compact expressions for thermodynamic quantities such as entropy, internal energy, and free energy. researchgate.net
This approach has been successfully applied to study the folding/unfolding behavior of the hexameric Gramicidin S analogue, GS6. nih.gov By coupling all-atom MD simulations at different temperatures with the QGE theory, researchers were able to quantitatively characterize the structural, thermodynamic, and kinetic properties of the peptide's folding and unfolding transitions. nih.govdntb.gov.ua This combined methodology allows for a comprehensive description of the thermodynamics of conformational changes in these model β-sheet structures. nih.gov
Monte Carlo and Brownian Dynamics Simulations of Ion Transport
Monte Carlo (MC) and Brownian dynamics (BD) simulations are powerful computational techniques used to study the transport of ions through channels like those formed by gramicidin analogues. ariviyalpublishing.compurdue.edu These methods are particularly useful for simulating processes that occur on timescales longer than what is typically accessible with all-atom MD. purdue.edu
Monte Carlo simulations have been used to investigate the energetics of ion permeation and the origins of cation selectivity in gramicidin-like channels. nih.gov By explicitly modeling the ion, water dipoles, and peptide carbonyl groups, while treating other parts of the system as a continuum, these simulations have shown that the reorientation of the peptide carbonyls is crucial for lowering the free energy barrier for cation translocation. nih.gov These models also suggest that cation selectivity arises in part because anions bind more strongly to their hydration shells than cations of similar size. nih.gov
Brownian dynamics simulations model the ion as a particle moving under the influence of both systematic forces (from the electric field and the potential of mean force) and random forces (from collisions with water molecules and the channel wall). anu.edu.aurupress.org BD simulations have been used to calculate current-voltage relationships for gramicidin channels, providing results that can be directly compared with experimental electrophysiological data. anu.edu.au However, studies have also shown that continuum electrostatics alone may not be sufficient to accurately describe ion dynamics in the narrow confines of the gramicidin channel, highlighting the need for models that incorporate more detailed molecular features. anu.edu.au More recent developments include continuous-time random walk models that aim to bridge the gap between atomistic simulations and experimental conductance measurements by accounting for the dynamic nature of the channel protein itself. aip.org
Structure Function Relationships and Rational Design Principles for Gramicidin Analogues
Impact of Amino Acid Substitutions on Structure and Function
The substitution of amino acids in the gramicidin (B1672133) sequence is a primary strategy for modulating its biological activity. These changes can affect the peptide's conformation, hydrophobicity, and charge distribution, all of which are critical for its interaction with cell membranes. upf.edunih.gov
Aromatic residues, particularly tryptophan, play a crucial role in the interaction of gramicidin with lipid bilayers. ias.ac.innih.gov These residues tend to localize at the membrane interface, acting as anchors that help to position the peptide for channel formation or membrane disruption. ias.ac.in
The substitution of tryptophan residues with other amino acids, such as phenylalanine or tyrosine, often leads to a decrease in channel activity. ias.ac.innih.gov This is because the unique properties of the tryptophan indole (B1671886) ring, including its size, rigidity, and hydrogen-bonding capability, are important for stabilizing the channel structure within the membrane. nih.gov For instance, gramicidin analogues with Trp → Phe substitutions have shown a reduced ability to form stable dimeric channels. nih.gov
In gramicidin S analogues, replacing the D-phenylalanine residues with other aromatic surrogates can significantly alter biological activity. upf.eduupf.edu The size, flexibility, and spatial orientation of the aromatic side chain influence the peptide's microbicidal potency. upf.edu For example, an analogue incorporating D-Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) demonstrated an improved therapeutic index, largely due to a significant reduction in hemolytic activity. nih.gov This improvement is thought to be related to a shortened distance observed between the aromatic ring of D-Tic and the cationic side chain of ornithine, suggesting that subtle packing interactions can have a profound effect on biological function. nih.govupf.edu
The table below summarizes the impact of substituting aromatic residues in gramicidin S analogues.
| Analogue (D-Phe replacement) | Key Structural Feature | Impact on Activity |
| D-Hpa | Extra methylene (B1212753) group, larger conformational space | Increased activity against both bacterial and mammalian cells upf.edu |
| D-Flg | Large, rigid aromatic side chain | More cytotoxic and less potent than parent GS upf.edu |
| D-Tic | Restricted mobility | GS-like MIC50 for Gram-positives, essentially non-hemolytic upf.edu |
| Dip, Flg, Tic, (R, R)c3diPhe | Varied size, orientation, and flexibility | More active than GS against Gram-positive bacteria upf.edu |
| Flg, Tic | Varied size, orientation, and flexibility | Superior activity against Gram-negative bacteria upf.edu |
The positively charged residues in gramicidin S, typically ornithine (Orn), are fundamental to its antimicrobial action. These residues facilitate the initial electrostatic interaction with the negatively charged components of bacterial membranes. researchgate.netfrontiersin.org The amphipathic structure of gramicidin S, with its hydrophobic residues on one face and cationic Orn side chains on the other, is essential for its bioactivity. nih.govupf.edu
Replacing the naturally occurring Orn with other basic residues like lysine (B10760008) (Lys) can modulate the peptide's properties. For example, in a synthetic analogue of gramicidin S known as GS10, the two Orn residues were replaced with Lys. researchgate.netcore.ac.uk While both are positively charged, lysine and arginine side chains can interact differently with lipid membranes. Arginine's guanidinium (B1211019) group allows for more dispersed positive charges and stronger hydrogen bonding with lipid bilayers compared to lysine's primary amine. researchgate.net
In a series of backbone-aminated gramicidin S analogues, N-amination of the Orn residues was found to be beneficial for antimicrobial activity while reducing toxicity towards human red blood cells. nsf.gov Specifically, an analogue with N-amination at both Orn residues showed enhanced broad-spectrum antimicrobial activity without a corresponding increase in hemolytic activity. nsf.gov This suggests that modifying the charge and hydrogen bonding potential at these positions can uncouple antibacterial efficacy from cytotoxicity.
The table below illustrates the effects of modifications to charged residues in gramicidin S analogues.
| Modification | Analogue Example | Key Finding |
| Orn → Lys | GS10 | Increased aqueous solubility, altered physicochemical properties researchgate.net |
| Orn → Lys | GS12FO | No significant effect on activity against gram-negative microorganisms and yeast google.com |
| Backbone N-amination at Orn | Analogue 7 | Enhanced broad-spectrum antimicrobial activity, reduced hemolytic activity nsf.gov |
Modifications to the hydrophobic residues of gramicidin analogues significantly impact their interaction with membranes and, consequently, their biological activity. Hydrophobicity is a key parameter influencing both antimicrobial potency and hemolytic activity. upf.edu
In gramicidin A analogues, even subtle changes in aliphatic residues can lead to large functional differences. For example, replacing a leucine (B10760876) (L) with a valine (V) at residue-4 resulted in a marked enhancement of antibacterial effect, with an eightfold lower minimum inhibitory concentration (MIC) against S. pneumoniae. nih.gov This highlights that despite their similar aliphatic nature, leucine and valine can differentially influence activity profiles. nih.gov
N-methylation of the peptide backbone has also been explored as a way to modify hydrophobicity and structure. In one study, N-methylation of gramicidin S at specific residues, such as in the analogue NMe-8 (Leu5→MeLeu, Pro7→MeAla), resulted in similar antimicrobial activity but a five-fold reduction in hemolytic activity compared to the parent compound. mdpi.com
The table below summarizes the effects of hydrophobic residue modifications.
| Analogue/Modification | Amino Acid Change | Effect on Activity |
| Gramicidin A analogue A1 | L4 → V4 | Enhanced antibacterial effect, particularly against S. pneumoniae nih.gov |
| Gramicidin S 12-residue analogue GS12F | D-Tyr → D-Phe | Increased activity against gram-negative bacteria and yeast google.com |
| N-methylated gramicidin S analogue NMe-8 | Leu5→MeLeu, Pro7→MeAla | Similar antimicrobial activity to gramicidin S, with five times reduced hemolytic activity mdpi.com |
| Gramicidin S analogue with Tle residues | Val/Leu → Tle | Increased global hydrophobicity and a two-fold increase in activity against A. baumannii nih.gov |
Influence of Charged Residues (Lys, Orn) on Amphipathicity and Membrane Binding
Correlation Between Ring Size and Membrane Activity Profile
The ring size of cyclic gramicidin S analogues is a critical determinant of their conformation, amphipathicity, and biological activity. figshare.comnih.govup.pt Varying the number of amino acid residues in the ring directly impacts the peptide's ability to adopt a stable β-sheet structure, which is crucial for its membrane-disrupting function. researchgate.net
Studies on a series of cyclic peptides with ring sizes ranging from 10 to 16 amino acids have shown a diverse spectrum of biological activity that correlates with ring size. figshare.comup.pt Analogues with 10, 12, or 14 amino acids (GS10, GS12, GS14) exhibit considerable differences in their ability to perturb and permeabilize phospholipid model membranes. nih.gov The potency of these analogues in perturbing membrane phase behavior and causing dye leakage from vesicles generally follows the order GS14 > GS10 > GS12. nih.govresearchgate.net This order also correlates with their ability to inhibit the growth of the cell wall-less bacterium Acholeplasma laidlawii B. nih.govresearchgate.net
The degree of β-sheet structure is also dependent on ring size. A clear periodicity has been observed, with rings containing 6, 10, and 14 residues showing a tendency to form β-sheet structures, while those with 8 or 12 residues are often more disordered. researchgate.net The lack of a stable β-structure in 12-residue peptides, for instance, may contribute to their decreased effective hydrophobicity and, consequently, their reduced hemolytic activity. google.com
The relative effects of these ring-size analogues on membrane organization and cell growth correlate well with their effective hydrophobicities and amphiphilicities, but less so with their charge density or conformational flexibility. nih.govresearchgate.net This suggests that achieving an optimal balance of hydrophobicity and amphipathicity, which is governed by ring size and the resulting conformation, is key to their biological function.
The table below shows the correlation between ring size and activity for some gramicidin S analogues.
| Analogue | Ring Size (Amino Acids) | Relative Potency (Membrane Perturbation & Growth Inhibition) |
| GS10 | 10 | Moderate nih.gov |
| GS12 | 12 | Low nih.gov |
| GS14 | 14 | High nih.gov |
Engineering Membrane Selectivity: Differential Interaction with Prokaryotic vs. Eukaryotic Model Membranes
A major goal in the design of gramicidin analogues is to achieve selectivity, enhancing their toxicity towards bacterial (prokaryotic) cells while minimizing their harmful effects on host (eukaryotic) cells, such as red blood cells. upf.edunih.govresearchgate.net This is often achieved by exploiting the differences in lipid composition between prokaryotic and eukaryotic membranes. researchgate.netnih.govnih.gov
Bacterial membranes are typically rich in anionic phospholipids (B1166683), giving them a net negative charge, whereas eukaryotic membranes are predominantly composed of zwitterionic phospholipids and contain cholesterol. researchgate.netnih.govnih.gov By designing analogues that preferentially interact with and destabilize anionic membranes, it is possible to improve their therapeutic index. u-szeged.hu
The structural motif of gramicidin S has proven to be a valuable template for creating analogues that can discriminate between bacterial and mammalian cell membranes. nih.gov By varying both the ring size and the stereochemistry (enantiomeric conformation) of key amino acid residues, researchers have successfully developed analogues with comparable or enhanced antimicrobial activity but significantly reduced hemolytic activity. core.ac.uknih.gov For example, the analogue GS14dK₄, a 14-residue peptide with specific D-amino acid substitutions, exhibits potent antimicrobial action but is much less hemolytic than the parent gramicidin S. nih.gov
The ability to fine-tune the balance between cationicity and hydrophobicity is crucial. While a net positive charge is important for the initial electrostatic attraction to negatively charged bacterial membranes, excessive hydrophobicity can lead to non-selective disruption of all membranes, including those of eukaryotic cells. nih.govupf.edu
The design of gramicidin analogues that selectively target anionic membranes is a key strategy for improving their antibacterial specificity. u-szeged.hu The initial interaction of these cationic peptides is driven by electrostatic forces, attracting them to the negatively charged surface of bacterial membranes. researchgate.netcore.ac.uk
Studies using model membranes have shown that gramicidin S and its analogues interact more strongly with anionic phospholipid bilayers than with zwitterionic ones. core.ac.uknih.gov For example, differential scanning calorimetry has demonstrated that gramicidin S perturbs the phase behavior of anionic membranes more significantly than that of zwitterionic membranes. core.ac.uk Furthermore, Fourier transform infrared spectroscopy studies have indicated that these peptides penetrate more deeply into anionic lipid bilayers. nih.gov
The binding of these peptides to lipid vesicles is often an entropy-driven process. nih.gov Isothermal titration calorimetry measurements of a series of gramicidin S analogues with different aromatic D-amino acids revealed that their binding to both zwitterionic (POPC) and anionic (POPE/POPG) vesicles is primarily driven by a large favorable entropy change. nih.gov
By modulating the amino acid sequence, it is possible to create analogues that are more effective at permeabilizing and destabilizing anionic membranes. This can involve optimizing the number and placement of cationic residues to enhance electrostatic attraction, as well as adjusting the hydrophobicity to ensure efficient membrane insertion and disruption without causing excessive damage to zwitterionic eukaryotic membranes. researchgate.netnih.gov The presence of cholesterol in eukaryotic membranes also contributes to selectivity, as it tends to increase membrane rigidity and reduce the penetration of these peptides, thus protecting the cells from their lytic effects. nih.govnih.gov
Modulating Peptide-Membrane Interactions via Hydrophobicity and Cationicity Balance
The biological activity of gramicidin analogues is intrinsically linked to their amphipathic nature, a characteristic defined by the spatial separation of hydrophobic and cationic residues. upf.edunih.gov In cyclic β-sheet peptides like gramicidin S (GS), the structure places hydrophobic side chains (e.g., Valine and Leucine) on one face of the molecule, directly opposite the positively charged, polar side chains (e.g., Ornithine). upf.educore.ac.uk This arrangement is considered essential for its mechanism of action, which begins with the peptide's interaction with the cell membrane. nih.gov
The initial step in the peptide-membrane interaction is largely governed by electrostatic attraction. mdpi.com The cationic residues on the peptide are drawn to the net negative charge of anionic phospholipids found on the outer monolayer of bacterial membranes. core.ac.uk This interaction facilitates the accumulation of the peptide at the target membrane surface. Following this initial binding, the peptide penetrates the lipid bilayer, a process driven by favorable interactions between the peptide's hydrophobic residues and the hydrocarbon chains of the membrane lipids. core.ac.uk
Research has demonstrated that the therapeutic window of these peptides can be optimized by systematically modulating their hydrophobicity. ubc.ca Studies on a series of gramicidin S analogues have shown that there is an optimal level of hydrophobicity for maximizing antibacterial activity while minimizing hemolysis. ubc.ca For instance, increasing the hydrophobicity of certain cyclic peptides was found to directly correlate with higher binding affinity to bacterial lipopolysaccharide (LPS) but also with increased hemolytic activity. ubc.ca This highlights that the ideal balance can be specific to the target microorganism. ubc.ca
Table 1: Influence of Hydrophobicity and Cationicity on Gramicidin Analogue Activity
| Analogue/Modification | Key Change | Effect on Hydrophobicity | Observed Impact on Membrane Interaction/Activity | Reference |
|---|---|---|---|---|
| Gramicidin S (GS) | Parent Peptide | Baseline | Potent antibacterial and hemolytic activity due to amphipathic structure. | upf.edu |
| GS10WW | Orn → Lys, Phe → Trp | Increased | Highest hydrophobicity and hemolytic activity in its series. | nih.gov |
| GS10YY | Orn → Lys, Phe → Tyr | Decreased | Lower hydrophobicity and hemolytic activity compared to GS and GS10WW. | nih.gov |
| GS14K4 Analogues | Systematic substitution of hydrophobic residues | Varied | Direct correlation between hydrophobicity, LPS binding, and hemolytic activity; allowed for optimization of specificity. | ubc.ca |
| D-Tic Analogue of GS | D-Phe → D-Tic | Altered side-chain packing | Reduced hemolytic effect, leading to an improved therapeutic index. | upf.edu |
Identifying Key Structural Determinants for Specific Mechanisms (e.g., Pore Formation vs. Membrane Disruption)
Gramicidin analogues exert their antimicrobial effects primarily by compromising the integrity of the bacterial cell membrane, but the precise mechanism can vary from forming discrete ion channels to inducing widespread membrane destabilization. frontiersin.org Identifying the key structural determinants that govern this mechanistic divergence is a central goal in the rational design of new peptide antibiotics.
The classic mechanism associated with gramicidin A is the formation of a well-defined transmembrane channel. This occurs when two monomers, one in each leaflet of the lipid bilayer, dimerize head-to-head, forming a β-helix structure that facilitates the passive transport of monovalent cations. mdpi.comresearchgate.net The stability and formation of this pore are highly dependent on the peptide's sequence, its ability to adopt the helical conformation, and its interactions with the surrounding lipid environment. nih.gov
In contrast, gramicidin S and its analogues are generally thought to operate by creating transient, less-defined pores. researchgate.neteuropa.eu The rigid, amphipathic β-sheet structure of GS is a primary determinant for this activity. acs.org Upon binding to the membrane, GS molecules can aggregate and insert into the bilayer, leading to localized disruptions, increased permeability, and ultimately cell lysis. researchgate.netmdpi.com This process may involve the formation of non-specific, transient peptide-lipid pore-like structures. nih.gov
Crucially, specific structural modifications can shift the mechanism of action away from pore formation towards a more detergent-like or "carpet" model of membrane disruption. In the carpet model, peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the bilayer in a detergent-like manner without forming stable pores. A compelling example comes from a highly cationic analogue of tyrocidine A (a related cyclic peptide), which possesses five positive charges. researchgate.net Studies revealed that this analogue likely diffuses across the membrane in a "detergent-like" manner, a clear departure from the pore-forming mechanism of its parent compound. researchgate.net This suggests that increasing the net positive charge, in combination with other structural features, can be a key determinant in shifting the mechanism towards generalized membrane disruption.
The peptide's interaction with the lipid environment itself is also a structural determinant of its function. Gramicidin has been shown to directly interact with membrane lipids, causing alterations in their organization and compression. nih.gov This can lead to a decrease in the local bilayer thickness, which may contribute to membrane destabilization independently of, or in concert with, the formation of a stable pore. nih.gov Therefore, the ability of an analogue to induce such lipid rearrangements is another factor that can define its specific mechanism of action.
Table 2: Structural Determinants and Resulting Mechanisms of Action for Gramicidin and its Analogues
| Compound/Class | Key Structural Feature(s) | Proposed Mechanism of Action | Consequence | Reference |
|---|---|---|---|---|
| Gramicidin A | Alternating L- and D-amino acids, forms β-helix | Head-to-head dimerization to form a stable transmembrane ion channel. | Disrupts ion gradients across the membrane. | mdpi.comresearchgate.net |
| Gramicidin S | Cyclic, amphipathic β-sheet with C2-symmetry | Formation of transient, oligomeric pores. | Membrane depolarization and leakage of cellular contents. | researchgate.neteuropa.eu |
| Highly Cationic Tyrocidine A Analogue ("peptide 8") | High net positive charge (+5) | Detergent-like membrane disruption. | Diffuses across the membrane without forming stable pores. | researchgate.net |
| Lactam-Bridged Gramicidin A Analogue | Covalently stabilized β-helix conformation | Reduced ability to form active channels. | Significantly reduced hemolytic and antibacterial activity. | nih.gov |
Emerging Research Frontiers and Future Directions in Gramicidin Analogue Studies
Gramicidin (B1672133) Analogues as Probes for Membrane Biogenesis and Dynamics
Gramicidin analogues are increasingly utilized as sophisticated molecular probes to investigate the fundamental processes of membrane biogenesis and dynamics. Their capacity to form defined ion channels serves as a sensitive reporter on the mechanical and electrical properties of the lipid bilayer. nih.gov By acting as molecular force probes, these analogues can reveal how changes in lipid composition, thickness, and packing stress influence membrane protein function. uq.edu.au
Researchers leverage these properties to study complex membrane phenomena. For instance, fluorescently labeled gramicidin analogues allow for the visualization of their partitioning and aggregation within distinct membrane domains. This has been used to study the heterogeneity in membranes, such as the formation of lipid rafts. researchgate.net The insertion of gramicidin can increase the width of the fluorescence lifetime distribution of probes like Nile Red, indicating a more heterogeneous environment. researchgate.net Furthermore, the voltage-dependent gating characteristics of certain analogues enable the measurement of local transmembrane potential fluctuations. This provides a high-resolution technique for mapping electrical activity during cellular events like vesicle fusion.
The interaction of analogues with different model membranes, such as those mimicking mammalian (zwitterionic) or bacterial (negatively charged) cells, provides crucial data on lipid-protein interactions. nih.gov Techniques like fluorescence resonance energy transfer (FRET) using analogues with specific amino acid pairs (e.g., Tyr-Trp) can estimate conformational changes as the peptide moves from an aqueous environment to the lipid bilayer, revealing how it deforms the membrane. nih.govresearchgate.net These studies are essential for understanding how the physical state of the membrane regulates the function of embedded proteins. frontiersin.org
Interfacing Gramicidin Analogues with Nanotechnology for Fundamental Studies
The convergence of gramicidin analogues and nanotechnology has created powerful new platforms for fundamental biophysical research. scribd.com By integrating gramicidin channels into nanostructures like lipid nanodiscs or solid-state nanopores, scientists can conduct highly controlled, single-molecule experiments.
Key Nanotechnology Platforms Utilizing Gramicidin Analogues:
| Platform | Description | Research Application |
| Lipid Nanodiscs | Small, disc-shaped patches of lipid bilayer (~10 nm diameter) stabilized by scaffold proteins. | Allows for the study of single gramicidin channels in a native-like, yet highly controlled, lipid environment. Enables precise investigation of how specific lipids modulate channel function. |
| Hybrid Nanopores | A gramicidin analogue channel embedded within a larger, solid-state nanopore (e.g., silicon nitride). | Creates robust sensors with enhanced sensitivity. The gramicidin provides a well-defined biological pore, while the solid-state material offers durability and integrability into devices for single-molecule detection. |
| Tethered Bilayer Lipid Membranes (tBLMs) | A lipid bilayer anchored to a solid support, providing mechanical stability. | Used to study the activity of analogues and their ability to lyse lipid bilayers, providing insights into their membrane-disrupting mechanisms. researchgate.net |
These nanotechnological approaches allow for the precise control of the channel's environment, eliminating many of the variables present in bulk experiments. For example, gramicidin A has been successfully inserted into planar lipid membranes to act as a sensitive probe of the membrane's mechanical properties, which can be altered by the binding of other proteins. nih.gov This has been used to show that proteins like tubulin can modify the mechanical properties of the bilayer, which in turn affects the kinetics of the gramicidin channel. nih.gov Such systems are instrumental in dissecting the intricate relationship between lipid composition, membrane mechanics, and channel function at an unprecedented resolution.
Advanced Approaches for Investigating Molecular Resistance Mechanisms in Model Systems
Gramicidin and its analogues serve as critical models for understanding how bacteria develop resistance to membrane-active antimicrobial peptides. chalmers.se Advanced biophysical and microbiological techniques are being used to probe the molecular-level changes that underpin these resistance mechanisms in model lipid systems. acs.org
Membrane Remodeling and Charge Alteration in Response to Analogues
A primary defense mechanism involves the active remodeling of the lipid bilayer to make it less hospitable to the peptide. mdpi.com Bacteria can alter their membrane composition in several ways to counteract the effects of cationic antimicrobial peptides.
Lipid Composition Change: Bacteria can modify the types of lipids in their membranes. This can include increasing the proportion of lipids with different acyl chain lengths or introducing molecules like cholesterol (in eukaryotic models) or other sterol surrogates. researchgate.net These changes alter the membrane's physical properties, such as thickness and fluidity, which can hinder peptide insertion. researchgate.netpnas.org
Surface Charge Alteration: A key strategy, particularly in Gram-positive bacteria, is the modification of the membrane's surface charge. ucl.ac.be Bacteria can enzymatically modify anionic phospholipids (B1166683) like phosphatidylglycerol (PG) with positively charged L-lysine residues, or modify teichoic acids with D-alanine. ucl.ac.be This reduces the net negative charge of the membrane, weakening the initial electrostatic attraction that recruits cationic peptides to the bacterial surface. mdpi.comucl.ac.be
Mechanisms of Reduced Analogue Interaction with Modified Lipid Bilayers
These membrane modifications directly reduce the ability of gramicidin analogues to form functional pores. The primary mechanism is the creation of an energetic penalty for channel formation.
Hydrophobic Mismatch: When the hydrophobic length of the gramicidin dimer does not match the hydrophobic thickness of the lipid bilayer, a "hydrophobic mismatch" occurs. pnas.org Remodeling the membrane to be thicker or thinner than the peptide's length creates elastic stress in the bilayer, which destabilizes the channel and makes its formation energetically unfavorable. pnas.orgresearchgate.net
Altered Bilayer Elasticity: Changes in lipid composition can alter the bilayer's elastic moduli. A "softer" membrane can more easily accommodate the deformation required for channel formation, while a more rigid membrane will resist it. pnas.org The presence of cholesterol, for example, is known to dramatically reduce the binding affinity of gramicidin S analogues for phospholipid bilayers. researchgate.net
Disruption of Peptide Orientation: Biophysical techniques have shown that changes in the lipid environment can alter the tilt and insertion depth of gramicidin analogues. This can lead to misaligned or unstable dimeric structures that are less conductive or have shorter lifetimes, effectively reducing the peptide's antimicrobial efficacy. nih.gov
Theoretical Prediction and De Novo Design of this compound Functionality
Computational methods have become indispensable for predicting and designing the function of gramicidin analogues. These approaches allow for the rapid exploration of vast chemical spaces that would be impractical to synthesize and test experimentally.
Molecular dynamics (MD) simulations are a cornerstone of this effort, providing atomic-level insights into how amino acid substitutions impact channel structure, stability, and ion translocation. acs.org Simulations can predict how an analogue will interact with specific lipid environments, how it deforms the membrane, and the energy barriers associated with ion passage. acs.orgresearchgate.net
Building upon these predictive models, researchers are now engaged in the de novo design of peptide analogues with entirely new or enhanced functionalities. researchgate.netnih.gov This "inverse folding" approach seeks to determine an amino acid sequence that will adopt a desired three-dimensional structure with a specific function. nih.govjove.com The process involves computational frameworks that can screen enormous numbers of potential sequences to identify candidates with optimized properties. jove.com
Examples of De Novo Design in Gramicidin Analogues:
| Design Goal | Approach | Desired Outcome |
| Enhanced Selectivity | Modifying residues lining the channel pore. | Creating channels that are highly selective for specific ions (e.g., K⁺ over Na⁺) or even for protons. |
| Stimuli-Responsive Gating | Incorporating photo-switchable or pH-sensitive amino acids. | Designing channels that can be opened or closed by external triggers like light or changes in pH. |
| Improved Therapeutic Index | Optimizing hydrophobicity and side-chain distribution. | Designing analogues with high antimicrobial activity but low toxicity to mammalian cells. researchgate.netnih.gov |
These computational strategies significantly accelerate the design-build-test cycle, guiding synthetic efforts toward the most promising candidates and deepening our fundamental understanding of peptide-membrane interactions. nih.gov
Application of Machine Learning and AI in Analogue Design and SAR Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing the design of gramicidin analogues by leveraging the large datasets generated from both high-throughput screening and computational simulations. arxiv.orgmdpi.comwindows.net These technologies excel at identifying complex, non-linear patterns in high-dimensional data, making them ideal for predicting the structure-activity relationships (SAR) of novel peptides. researchgate.net
An ML-driven framework for analogue design typically involves several steps:
Database Curation: A large dataset is compiled, containing the sequences of various analogues and their corresponding experimentally measured properties (e.g., antimicrobial activity, hemolytic activity, ion conductivity). mdpi.com
Model Training: ML models, such as Random Forests, Support Vector Machines, or Artificial Neural Networks (ANNs), are trained on this dataset. arxiv.orgmdpi.com The models learn the intricate relationships between amino acid sequence features and biological function.
SAR Prediction: Once trained, the model can predict the activity of new, computationally designed sequences without the need for immediate synthesis and testing. researchgate.net This allows for the rapid in silico screening of vast virtual libraries.
Generative Design: More advanced AI, such as Generative Adversarial Networks (GANs), can be used to generate entirely novel peptide sequences that are optimized for desired properties, exploring regions of sequence space that may not have been considered by human designers. researchgate.net
Q & A
Q. Table 1: Key Parameters for Characterization
| Parameter | Technique | Critical Outputs |
|---|---|---|
| Secondary Structure | NMR/X-ray | Helix length, dimer orientation |
| Ion Selectivity | Electrophysiology | Na⁺ vs. K⁺ permeability ratios |
| Purity | HPLC-MS | Retention time, molecular ion peaks |
Advanced: How can researchers resolve contradictions in ion transport efficiency data between Gramicidin analogues?
Answer:
Contradictions often arise from experimental variables:
- Lipid Composition : Bilayer lipid composition (e.g., DMPC vs. cholesterol-doped membranes) alters analogue insertion and ion flux. Standardize lipid ratios or use model membranes (e.g., GUVs) .
- Buffering Conditions : pH and ionic strength (e.g., 1M KCl vs. 150mM NaCl) affect channel gating. Validate buffering systems using control experiments with wild-type Gramicidin .
- Data Normalization : Normalize conductance data to membrane thickness (capacitance measurements) to account for bilayer variability .
- Meta-Analysis : Systematically compare datasets using tools like PRISMA guidelines, focusing on studies with comparable methodologies .
Basic: What are the best practices for synthesizing novel Gramicidin analogues while ensuring reproducibility?
Answer:
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry with rigorous coupling efficiency monitoring (Kaiser test) .
- Post-Synthetic Modifications : For non-natural amino acids (e.g., D-amino acids), optimize reaction conditions (temperature, solvent) via pilot-scale trials .
- Batch Documentation : Record resin lot numbers, reagent sources, and purification gradients (HPLC) to mitigate batch-to-batch variability .
Advanced: How should researchers design experiments to evaluate the biological activity of Gramicidin analogues in antimicrobial assays?
Answer:
- Strain Selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli with compromised outer membranes) models to assess broad-spectrum efficacy .
- Time-Kill Assays : Use logarithmic-phase cultures and standardized inoculum sizes (e.g., 0.5 McFarland) to minimize variability .
- Control for Toxicity : Pair antimicrobial assays with hemolysis tests (e.g., RBC lysis at 1% v/v) to differentiate target-specific activity from membrane disruption .
- Data Triangulation : Combine MIC/MBC values with live-cell imaging (e.g., SYTOX Green uptake) to confirm membrane-targeting mechanisms .
Basic: What statistical frameworks are recommended for analyzing dose-response relationships in Gramicidin analogue studies?
Answer:
- Nonlinear Regression : Fit ion transport or antimicrobial activity data to Hill or Logit models (e.g., GraphPad Prism) to derive EC₅₀/IC₅₀ values .
- Error Propagation : Use Monte Carlo simulations for uncertainty analysis in kinetic parameters (e.g., association/dissociation rates) .
- Outlier Detection : Apply Grubbs’ test or Rosner’s test for identifying anomalous data points in replicate experiments .
Advanced: How can computational methods complement experimental studies in designing Gramicidin analogues with enhanced selectivity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate analogue-lipid interactions (e.g., CHARMM36 force field) to predict stability in bilayers .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for ion selectivity (e.g., Na⁺ vs. K⁺) using alchemical transformations .
- Machine Learning (ML) : Train models on existing analogue libraries (e.g., PubChem) to prioritize synthetic targets with desired properties (e.g., reduced hemolysis) .
Basic: How should researchers address discrepancies between in vitro and in vivo efficacy data for Gramicidin analogues?
Answer:
- Pharmacokinetic Profiling : Assess plasma stability (e.g., half-life in serum) and tissue distribution (LC-MS/MS) to identify bioavailability barriers .
- Model Optimization : Use neutropenic murine infection models to isolate direct antimicrobial effects from immune responses .
- Formulation Adjustments : Test liposomal encapsulation or PEGylation to enhance systemic retention .
Advanced: What strategies can mitigate publication bias in this compound research?
Answer:
- Pre-registration : Submit experimental designs to platforms like Open Science Framework (OSF) before data collection .
- Negative Data Reporting : Publish null results (e.g., lack of ion transport in specific analogues) in repositories like Zenodo .
- Collaborative Consortia : Join initiatives like the Antibiotic Resistance Leadership Group (ARLG) to pool data across institutions .
Basic: What ethical considerations apply to animal studies involving Gramicidin analogues?
Answer:
- 3Rs Compliance : Follow Replacement (cell-based models), Reduction (power analysis for sample size), and Refinement (analgesia protocols) .
- IACUC Review : Submit detailed protocols for analgesia, euthanasia, and endpoint criteria (e.g., humane endpoints for infection models) .
Advanced: How can researchers integrate multi-omics data to elucidate the mechanism of action of Gramicidin analogues?
Answer:
- Transcriptomics : RNA-seq of bacterial cells post-treatment to identify stress response pathways (e.g., SOS response) .
- Metabolomics : LC-MS profiling to detect ion imbalance-induced metabolic shifts (e.g., ATP depletion) .
- Proteomics : SILAC-based quantification of membrane protein degradation (e.g., efflux pump downregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
